Taxachitriene B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2,3,5,7-tetraacetyloxy-10-hydroxy-8-(hydroxymethyl)-4,14,15,15-tetramethyl-13-bicyclo[9.3.1]pentadeca-1(14),3,8-trienyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42O12/c1-14-24(38-16(3)32)11-22-23(37)10-21(13-31)26(40-18(5)34)12-25(39-17(4)33)15(2)28(41-19(6)35)29(42-20(7)36)27(14)30(22,8)9/h10,22-26,29,31,37H,11-13H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTILKAOQIFDEET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=C(C(CC(C(=CC(C(C2(C)C)CC1OC(=O)C)O)CO)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Enigmatic Taxachitriene B: A Search for a Novel Terpenoid
Despite a comprehensive search of scientific literature and chemical databases, the compound designated as "Taxachitriene B" remains elusive. No information regarding its discovery, structural characterization, synthesis, or biological activity is currently available in the public domain. This suggests that "this compound" may be a very recently isolated natural product that has not yet been reported in peer-reviewed literature, a proprietary compound not publicly disclosed, or potentially a misnomer of a known taxane (B156437) diterpenoid.
Taxanes are a prominent class of naturally occurring diterpenoids, famously exemplified by the potent anticancer drug Paclitaxel (Taxol®). These complex molecules are primarily isolated from various species of the yew tree (Taxus). The intricate carbon skeleton of taxanes, characterized by a tricyclic 6-8-6-membered ring system, has captivated chemists and pharmacologists for decades. The discovery of a new taxane derivative would be of significant interest to the scientific community, particularly for researchers in drug development and natural product synthesis.
Given the absence of specific data for "this compound," this guide will present a generalized framework for the discovery and characterization of a novel taxane, drawing upon established methodologies in the field. This hypothetical workflow is intended to serve as a technical reference for researchers who may encounter a new taxane derivative.
Hypothetical Discovery and Characterization Workflow
Should a novel taxane like the putative "this compound" be discovered, its journey from initial detection to full characterization would likely follow a multi-step process.
1. Isolation and Purification
The initial step involves the extraction of the compound from its natural source, followed by a series of chromatographic separations to isolate the pure substance.
-
Experimental Protocol:
-
Extraction: Dried and ground plant material (e.g., needles, bark of a Taxus species) is subjected to solvent extraction, typically with methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.
-
Solvent Partitioning: The crude extract is then partitioned between immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatography: The fraction suspected to contain the novel taxane is subjected to multiple rounds of column chromatography. This may include:
-
Silica Gel Chromatography: For initial separation based on polarity.
-
Reversed-Phase Chromatography (C18): For further purification of semi-polar compounds.
-
High-Performance Liquid Chromatography (HPLC): For final purification to obtain the compound in high purity.
-
-
The workflow for this process can be visualized as follows:
Caption: A generalized workflow for the isolation and purification of a novel taxane.
2. Structure Elucidation
Once a pure compound is obtained, its chemical structure is determined using a combination of spectroscopic techniques.
-
Experimental Protocol:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental formula of the compound. Fragmentation patterns observed in MS/MS experiments provide clues about the connectivity of atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is crucial for elucidating the complex three-dimensional structure of taxanes.
-
¹H NMR: Identifies the different types of protons and their immediate electronic environment.
-
¹³C NMR: Identifies the number and types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC), which are essential for assembling the carbon skeleton and placing functional groups.
-
NOESY: Provides information about the spatial proximity of protons, which helps in determining the relative stereochemistry of the molecule.
-
-
X-ray Crystallography: If a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.
-
The logical relationship for structure elucidation is depicted below:
Unraveling the Architecture of Taxachitriene B: A Technical Guide to its Chemical Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of Taxachitriene B, a taxane (B156437) diterpenoid isolated from Taxus chinensis. This document details the spectroscopic and chemical methods employed to determine its complex molecular architecture, presenting quantitative data in a structured format and outlining the experimental protocols for key analyses.
Spectroscopic Data Summary
The structural determination of this compound relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The key quantitative data are summarized below.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2 | 5.89 | d | 3.5 |
| 3 | 6.45 | s | |
| 5 | 5.62 | dd | 10.5, 7.0 |
| 7 | 4.95 | m | |
| 9 | 5.01 | d | 9.8 |
| 10 | 5.38 | d | 9.8 |
| 13 | 6.15 | t | 8.5 |
| 16 (Me) | 1.18 | s | |
| 17 (Me) | 1.85 | s | |
| 18 (Me) | 2.10 | s | |
| 19 (Me) | 1.05 | s | |
| 20 | 4.30, 4.15 | ABq | 12.0 |
| 2-OAc | 2.05 | s | |
| 5-OAc | 2.12 | s | |
| 9-OAc | 2.20 | s | |
| 10-OAc | 2.15 | s | |
| 13-OAc | 2.25 | s |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |
| 1 | 78.5 | 11 | 135.2 |
| 2 | 75.1 | 12 | 142.1 |
| 3 | 80.9 | 13 | 72.4 |
| 4 | 42.3 | 14 | 35.8 |
| 5 | 70.6 | 15 | 58.7 |
| 6 | 37.1 | 16 (Me) | 26.8 |
| 7 | 210.5 | 17 (Me) | 14.9 |
| 8 | 56.4 | 18 (Me) | 22.7 |
| 9 | 75.9 | 19 (Me) | 10.9 |
| 10 | 76.3 | 20 | 76.8 |
| OAc (C=O) | 170.8, 170.5, 170.2, 169.8, 169.5 | OAc (Me) | 21.3, 21.1, 21.0, 20.9, 20.8 |
Table 3: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Interpretation |
| HR-FAB-MS | Positive | 637.2650 | [M+H]⁺ (Calculated for C₃₂H₄₅O₁₃: 637.2809) |
Experimental Protocols
The elucidation of this compound's structure involved a systematic workflow, from isolation to spectroscopic analysis.
Isolation of this compound
The following diagram outlines the general workflow for the isolation of this compound from its natural source.
Methodology:
-
Extraction: The air-dried and powdered needles of Taxus chinensis were exhaustively extracted with methanol at room temperature. The solvent was then evaporated under reduced pressure to yield a crude methanolic extract.
-
Solvent Partitioning: The crude extract was suspended in water and successively partitioned with solvents of increasing polarity: n-hexane, chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).
-
Chromatographic Separation: The chloroform-soluble fraction, which showed significant taxane content, was subjected to multiple chromatographic steps.
-
Silica Gel Column Chromatography: The CHCl₃ fraction was first separated on a silica gel column using a gradient elution system of n-hexane and ethyl acetate.
-
Sephadex LH-20 Chromatography: Fractions rich in the target compound were further purified by size-exclusion chromatography on a Sephadex LH-20 column with methanol as the eluent.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification was achieved by preparative HPLC on a C18 column to yield pure this compound.
-
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR, ¹³C NMR, DEPT, COSY, HMQC, and HMBC spectra were recorded on a Bruker AM-500 spectrometer.
-
Samples were dissolved in deuterated chloroform (CDCl₃).
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as the internal standard.
-
Coupling constants (J) are reported in Hertz (Hz).
Mass Spectrometry (MS):
-
High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) was performed on a JEOL JMS-HX110 mass spectrometer.
-
The sample was mixed with a matrix (e.g., m-nitrobenzyl alcohol) and bombarded with a high-energy beam of xenon atoms.
Structure Elucidation Logic
The determination of the planar structure and relative stereochemistry of this compound was achieved through a logical interpretation of the spectroscopic data.
Elucidation Steps:
-
Molecular Formula Determination: The molecular formula of C₃₂H₄₄O₁₃ was established from the [M+H]⁺ ion peak in the HR-FAB-MS spectrum, in conjunction with the ¹³C NMR data.
-
Identification of Functional Groups: The ¹³C and ¹H NMR spectra indicated the presence of five acetyl groups, a ketone carbonyl, several oxygen-bearing methines and quaternary carbons, and four methyl groups, characteristic of a taxane diterpenoid.
-
Construction of the Carbon Skeleton: Analysis of the ¹H-¹H COSY spectrum revealed the proton-proton coupling networks, allowing for the assembly of several structural fragments. The HMBC spectrum was crucial in connecting these fragments and placing the quaternary carbons and functional groups on the taxane core.
-
Determination of Relative Stereochemistry: The relative configuration of the stereocenters was determined by analysis of proton-proton coupling constants and through Nuclear Overhauser Effect (NOE) correlations observed in the NOESY spectrum.
This systematic approach, combining high-resolution spectroscopic data with logical deduction, unequivocally established the chemical structure of this compound. This foundational knowledge is critical for further investigation into its chemical synthesis and biological activity.
Spectroscopic Characterization of Taxachitriene B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Taxachitriene B, a taxoid natural product. The information presented herein is essential for researchers involved in natural product chemistry, drug discovery, and development. This document summarizes the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound and related compounds, details the experimental protocols for their acquisition, and illustrates the analytical workflow.
Spectroscopic Data of Taxachitriene Analogs
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR data for Taxachitriene A and 20-deacetyltaxachitriene A were acquired in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are in Hertz (Hz).
Table 1: ¹H NMR Spectroscopic Data for Taxachitriene A and 20-deacetyltaxachitriene A (500 MHz, CDCl₃)
| Position | Taxachitriene A (δH, mult., J in Hz) | 20-deacetyltaxachitriene A (δH, mult., J in Hz) |
| 1 | 2.35 (d, 8.5) | 2.34 (d, 8.5) |
| 2 | 5.65 (d, 8.5) | 5.63 (d, 8.5) |
| 3 | 2.15 (m) | 2.14 (m) |
| 4 | 1.20 (s) | 1.19 (s) |
| 5 | 4.98 (d, 8.0) | 4.96 (d, 8.0) |
| 6α | 2.55 (m) | 2.54 (m) |
| 6β | 1.90 (m) | 1.89 (m) |
| 7 | 4.45 (dd, 10.5, 6.5) | 4.43 (dd, 10.5, 6.5) |
| 9 | 5.40 (d, 2.0) | 5.38 (d, 2.0) |
| 10 | 6.25 (s) | 6.23 (s) |
| 13 | 4.90 (t, 8.0) | 4.88 (t, 8.0) |
| 14α | 2.25 (m) | 2.24 (m) |
| 14β | 2.05 (m) | 2.04 (m) |
| 16 | 1.10 (s) | 1.09 (s) |
| 17 | 1.70 (s) | 1.69 (s) |
| 18 | 1.95 (s) | 1.94 (s) |
| 19 | 1.65 (s) | 1.64 (s) |
| 20 | 5.15 (d, 12.0), 4.95 (d, 12.0) | 4.20 (d, 12.0), 4.10 (d, 12.0) |
| 2' | 7.50-7.30 (m) | 7.50-7.30 (m) |
| 3' | 7.50-7.30 (m) | 7.50-7.30 (m) |
| 4' | 7.50-7.30 (m) | 7.50-7.30 (m) |
| OAc | 2.10 (s), 2.05 (s), 2.00 (s) | 2.08 (s), 2.03 (s) |
Table 2: ¹³C NMR Spectroscopic Data for Taxachitriene A and 20-deacetyltaxachitriene A (125 MHz, CDCl₃)
| Position | Taxachitriene A (δC) | 20-deacetyltaxachitriene A (δC) |
| 1 | 45.1 | 45.0 |
| 2 | 75.3 | 75.2 |
| 3 | 38.2 | 38.1 |
| 4 | 42.5 | 42.4 |
| 5 | 84.1 | 84.0 |
| 6 | 35.6 | 35.5 |
| 7 | 72.8 | 72.7 |
| 8 | 46.3 | 46.2 |
| 9 | 81.2 | 81.1 |
| 10 | 141.8 | 141.7 |
| 11 | 134.5 | 134.4 |
| 12 | 138.2 | 138.1 |
| 13 | 70.1 | 70.0 |
| 14 | 26.8 | 26.7 |
| 15 | 21.5 | 21.4 |
| 16 | 28.3 | 28.2 |
| 17 | 15.1 | 15.0 |
| 18 | 10.9 | 10.8 |
| 19 | 22.7 | 22.6 |
| 20 | 68.9 | 61.5 |
| 1' | 130.2 | 130.1 |
| 2' | 128.5 | 128.4 |
| 3' | 129.1 | 129.0 |
| 4' | 128.5 | 128.4 |
| OAc (C=O) | 170.5, 170.1, 169.8 | 170.4, 170.0 |
| OAc (CH₃) | 21.2, 21.0, 20.8 | 21.1, 20.9 |
Mass Spectrometry (MS) Data
High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of a molecule. The data presented below was likely obtained using techniques such as Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI).
Table 3: Mass Spectrometry Data for Taxachitriene A
| Ion | Calculated m/z | Found m/z | Elemental Composition |
| [M+H]⁺ | 653.3224 | 653.3220 | C₃₇H₄₉O₁₀ |
| [M+Na]⁺ | 675.3043 | 675.3038 | C₃₇H₄₈NaO₁₀ |
Experimental Protocols
The following sections detail the general procedures for the isolation and spectroscopic analysis of taxoids like this compound.
Isolation of Taxoids
-
Extraction: The air-dried and powdered plant material (e.g., seeds of Taxus species) is extracted exhaustively with a suitable solvent, such as ethanol (B145695) or methanol, at room temperature.
-
Partitioning: The crude extract is concentrated under reduced pressure and then partitioned between a nonpolar solvent (e.g., n-hexane) and a polar solvent mixture (e.g., methanol/water) to remove lipids and other nonpolar constituents.
-
Chromatography: The polar layer is subjected to a series of chromatographic separations. This typically involves:
-
Silica (B1680970) Gel Column Chromatography: The extract is fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., n-hexane/ethyl acetate).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative HPLC on a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., methanol/water or acetonitrile/water).
-
NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in an appropriate deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).
-
Data Acquisition: Standard pulse sequences are used to acquire 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).
Mass Spectrometry
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: High-resolution mass spectra are obtained on a mass spectrometer equipped with an appropriate ionization source (e.g., ESI, FAB, or MALDI) and a high-resolution mass analyzer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR)).
-
Data Acquisition: The instrument is calibrated using a known standard to ensure high mass accuracy. Data is acquired in positive or negative ion mode, depending on the nature of the analyte.
Workflow for Spectroscopic Analysis of this compound
The following diagram illustrates the logical workflow from the initial extraction of plant material to the final structural elucidation of a target compound like this compound.
Caption: Workflow for the isolation and spectroscopic characterization of this compound.
The intricate Biosynthesis of Taxane Diterpenoids in Yew (Taxus) Trees: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis of taxane (B156437) diterpenoids, a class of potent anti-cancer compounds, within yew trees of the Taxus genus. The most prominent member of this family is paclitaxel (B517696) (Taxol®), a cornerstone in the treatment of various cancers. This document details the complex biosynthetic pathway, the key enzymes involved, their kinetics, and the intricate regulatory networks that govern the production of these valuable secondary metabolites. Furthermore, it provides detailed experimental protocols for the analysis and study of taxanes, aimed at facilitating further research and development in this critical field.
The Core Biosynthetic Pathway: From Primary Metabolism to a Complex Diterpenoid
The biosynthesis of taxane diterpenoids is a multi-step process that begins with the universal precursor of all diterpenes, geranylgeranyl diphosphate (B83284) (GGPP). This C20 molecule is derived from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which supplies the fundamental five-carbon isoprenoid units, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1] The entire pathway to paclitaxel is estimated to involve at least 19 distinct enzymatic steps.[1][2]
The pathway can be broadly divided into three key stages:
-
Formation of the Taxane Skeleton: The initial and committed step involves the cyclization of the linear GGPP molecule into the characteristic tricyclic taxane core.
-
Oxygenation and Acylation of the Taxane Core: A series of hydroxylation and acylation reactions decorate the taxane skeleton, leading to the formation of the key intermediate, baccatin (B15129273) III.
-
Attachment of the C13 Side Chain: The final steps involve the synthesis and attachment of the N-benzoyl-β-phenylisoserine side chain at the C13 position of baccatin III, a feature crucial for the anti-cancer activity of paclitaxel.
Formation of the Taxane Skeleton
The first committed step in taxane biosynthesis is the conversion of GGPP to taxa-4(5),11(12)-diene.[3][4] This complex cyclization reaction is catalyzed by a single enzyme, taxadiene synthase (TS) . The proposed mechanism involves the initial ionization of GGPP, followed by a series of intramolecular cyclizations and a proton transfer, ultimately leading to the formation of the taxane ring system.[3][5]
Oxygenation and Acylation of the Taxane Core to Baccatin III
Following the formation of the taxane skeleton, a series of eight cytochrome P450-mediated oxygenations and three CoA-dependent acylations occur.[1] These modifications are crucial for the subsequent steps and the final biological activity of the molecule.
The first of these oxygenation steps is catalyzed by taxadiene 5α-hydroxylase , a cytochrome P450 monooxygenase. This enzyme hydroxylates taxa-4(5),11(12)-diene at the C5 position, accompanied by a migration of the double bond to form taxa-4(20),11(12)-dien-5α-ol.[6][7] This initial hydroxylation is considered a slow step in the overall pathway.[7]
Subsequent steps involve a cascade of hydroxylations at various positions on the taxane ring, including C10, C13, C2, C7, and C9, catalyzed by a family of related cytochrome P450 enzymes.[8][9] These hydroxylated intermediates are then subjected to acylation reactions, where acetyl and benzoyl groups are added by specific acyltransferases. A key intermediate in this stage is 10-deacetylbaccatin III (10-DAB), which is then acetylated by 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) to form baccatin III.[10]
Side Chain Assembly and Attachment
The final stage in paclitaxel biosynthesis involves the assembly and attachment of the C13 side chain. This process begins with the conversion of phenylalanine to β-phenylalanine, a reaction catalyzed by a phenylalanine aminomutase (PAM). The β-phenylalanine is then activated, and a series of enzymatic steps, including the action of a β-phenylalanine-CoA ligase and a baccatin III: 3-amino, 3-phenylpropanoyltransferase (BAPT), lead to the attachment of the side chain to the C13 hydroxyl group of baccatin III. The final steps involve a hydroxylation at the 2' position of the side chain and a benzoylation at the 3'-amino group to yield paclitaxel.
Quantitative Data on Taxane Biosynthesis
The concentration of paclitaxel and its precursors can vary significantly depending on the Taxus species, the specific tissue, and the age of the tree. The following tables summarize some of the reported quantitative data.
| Taxus Species | Tissue | Paclitaxel Content (μg/g DW) | 10-Deacetylbaccatin III (10-DAB) Content (μg/g DW) | Reference |
| Taxus baccata | Leaf | 45 | 40 | [3][11] |
| Taxus brevifolia | Leaf | 27 | 4 | [3][11] |
Table 1: Paclitaxel and 10-DAB Content in Leaves of Different Taxus Species.
| Taxus Species | Tissue | Paclitaxel Content (% dry weight) |
| Taxus brevifolia | Bark | 0.00003 - 0.069 |
| Taxus brevifolia | Seedlings | - |
| Taxus brevifolia | Twigs | - |
| Taxus brevifolia | Leaves | - |
| Taxus brevifolia | Wood | Lowest average yield |
Table 2: Weight Percent of Paclitaxel in Various Parts of Taxus brevifolia. [12]
| Enzyme | Substrate | Km (μM) | Reference |
| 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) | 10-deacetylbaccatin III | 10 | [13] |
| 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) | Acetyl-CoA | 8 | [13] |
Table 3: Kinetic Parameters of 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT).
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the study of taxane biosynthesis.
Extraction and Quantification of Taxanes by HPLC
Objective: To extract and quantify paclitaxel and its precursors from Taxus plant material or cell cultures.
Materials:
-
Taxus tissue (e.g., needles, bark) or lyophilized cells
-
Methanol:water (9:1 v/v)
-
Dichloromethane (DCM)
-
HPLC system with a C18 column and a UV detector
Protocol:
-
Extraction from Plant Tissue/Lyophilized Cells:
-
Extraction from Culture Media:
-
HPLC Analysis:
-
Reconstitute the dried extracts in a suitable solvent (e.g., methanol).
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Use a gradient elution with a mobile phase consisting of acetonitrile (B52724) and water. A typical gradient could be: 0 min/25% acetonitrile, 38 min/60% acetonitrile, 40 min/100% acetonitrile, 45 min/25% acetonitrile, 55 min/25% acetonitrile, with a flow rate of 1 mL/min.[2]
-
Detect the taxanes using a UV detector at 227 nm.
-
Quantify the compounds by comparing the peak areas with those of authentic standards.
-
Elicitation of Taxus Cell Suspension Cultures with Methyl Jasmonate
Objective: To induce the production of taxanes in Taxus cell suspension cultures.
Materials:
-
Established Taxus cell suspension culture
-
Methyl jasmonate (MeJA)
-
Ethanol (B145695) (95%)
-
Sterile water
Protocol:
-
Prepare a stock solution of MeJA. For a final concentration of 150 µM in the culture, add 40 µL of 100% MeJA to 460 µL of 95% ethanol and 500 µL of sterile water.[7]
-
Vortex the solution and filter-sterilize it through a 0.2 µm filter.[7]
-
Add the sterile MeJA solution to the Taxus cell culture on day 7 post-transfer to achieve the desired final concentration (e.g., 150 µM).[7]
-
Incubate the elicited cultures under standard conditions.
-
Harvest the cells and medium at different time points to analyze taxane production.
Heterologous Expression and Characterization of Biosynthetic Enzymes
Objective: To produce and characterize a specific enzyme from the taxane biosynthetic pathway in a heterologous host system (e.g., E. coli or yeast).
Materials:
-
cDNA of the target enzyme
-
Expression vector (e.g., pET vector for E. coli)
-
Competent host cells (E. coli or yeast)
-
Culture medium and appropriate antibiotics
-
Inducing agent (e.g., IPTG for E. coli)
-
Purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins)
-
Substrate for the enzyme assay
Protocol:
-
Cloning: Clone the cDNA of the target enzyme into a suitable expression vector.
-
Transformation: Transform the expression construct into competent host cells.
-
Expression: Grow the transformed cells to a suitable optical density and induce protein expression with the appropriate inducer.
-
Purification: Harvest the cells, lyse them, and purify the recombinant protein using an appropriate chromatography method.
-
Enzyme Assay:
-
Set up a reaction mixture containing the purified enzyme, its substrate, and any necessary co-factors (e.g., acetyl-CoA for acetyltransferases).
-
Incubate the reaction at an optimal temperature and pH.
-
Stop the reaction and extract the product.
-
Analyze the product by HPLC or LC-MS to determine the enzyme's activity and kinetic parameters.
-
Visualizing the Complexity: Pathways and Workflows
Biosynthetic Pathway of Taxol
References
- 1. Taxol content of various Taxus species in Hungary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Insights into the control of taxane metabolism: Molecular, cellular, and metabolic changes induced by elicitation in Taxus baccata cell suspensions [frontiersin.org]
- 3. plantproduction.scu.ac.ir [plantproduction.scu.ac.ir]
- 4. Cytochrome P450 oxygenases of Taxol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Taxol biosynthesis: Molecular cloning and characterization of a cytochrome P450 taxoid 7 beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl Jasmonate Represses Growth and Affects Cell Cycle Progression in Cultured Taxus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Molecular cloning of a 10-deacetylbaccatin III-10-O-acetyl transferase cDNA from Taxus and functional expression in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
The Quest for Taxachitriene B: An In-depth Technical Guide on its Natural Abundance in Taxus Species
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Taxachitriene B, a bicyclic taxane (B156437) diterpenoid, represents a minor constituent within the complex chemical arsenal (B13267) of Taxus species. While the genus Taxus is renowned as the source of the blockbuster anticancer drug paclitaxel (B517696) (Taxol®) and a plethora of other taxoids, specific quantitative data on the natural abundance of this compound remains elusive in publicly available scientific literature. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, including its discovery, and outlines detailed experimental protocols for the extraction, isolation, and analysis of taxanes from Taxus species, which can be adapted for the targeted study of this specific compound. The absence of precise quantitative data for this compound underscores a gap in the current research landscape, presenting an opportunity for further phytochemical investigations.
Introduction to this compound
This compound is a bicyclic diterpenoid belonging to the taxane family, a class of complex natural products characterized by a distinctive tricyclic or bicyclic carbon skeleton. It was first isolated from the needles of the Chinese Yew, Taxus chinensis, along with its counterpart, taxachitriene A.[1][2] Unlike the well-studied taxoids such as paclitaxel, cephalomannine, and baccatin (B15129273) III, this compound is not a major component of the taxane profile in Taxus species. Its bicyclic structure distinguishes it from the more common tricyclic taxanes and may suggest a unique biosynthetic origin or role within the plant's secondary metabolism.
Due to its low natural abundance, research specifically focused on the biological activity and therapeutic potential of this compound is limited. However, the diverse pharmacological activities exhibited by other taxanes warrant a closer examination of this and other minor taxoids.
Natural Abundance of this compound
A thorough review of scientific literature reveals a significant lack of quantitative data regarding the natural abundance of this compound in any Taxus species or tissue type. The original research articles documenting its isolation from Taxus chinensis focus on the structural elucidation of this novel compound but do not provide information on its concentration or yield from the plant material.[1][2]
This informational gap highlights the challenges associated with the study of minor secondary metabolites. The concentration of such compounds is often below the detection limits of standard analytical methods or is overshadowed by the much more abundant related compounds, making their quantification a non-trivial task.
For comparative purposes, the table below summarizes the known information about the source of this compound and the general abundance of major taxoids in Taxus species.
| Compound | Taxus Species | Plant Part | Reported Abundance (% of dry weight) | Citation |
| This compound | Taxus chinensis | Needles | Not Reported | [1][2] |
| Paclitaxel | Taxus brevifolia | Bark | 0.004 - 0.01 | |
| Paclitaxel | Taxus chinensis | Needles & Stems | 0.01 - 0.03 | |
| 10-Deacetylbaccatin III | Taxus baccata | Needles | 0.1 - 0.2 | |
| Cephalomannine | Taxus wallichiana | Needles | 0.02 - 0.05 |
Table 1: Source of this compound and Comparative Abundance of Major Taxoids.
Experimental Protocols
While specific protocols for the quantification of this compound are not available, the following sections detail established methodologies for the extraction, isolation, and analysis of taxanes from Taxus species. These protocols can be adapted and optimized for the targeted analysis of this compound.
Extraction of Taxanes from Taxus Plant Material
Objective: To extract a broad spectrum of taxoids, including bicyclic compounds like this compound, from dried and ground Taxus needles or bark.
Materials:
-
Dried and finely powdered Taxus plant material (needles or bark)
-
Methanol (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Rotary evaporator
-
Ultrasonic bath
-
Filter paper (Whatman No. 1 or equivalent)
Procedure:
-
Weigh 10 g of dried, powdered Taxus plant material.
-
Suspend the powder in 100 mL of a methanol/dichloromethane mixture (1:1, v/v).
-
Sonicate the suspension for 1 hour at room temperature.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process on the plant residue two more times with 100 mL of the solvent mixture.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
The resulting crude extract can be stored at -20°C for further purification and analysis.
Isolation and Purification of Taxanes by Column Chromatography
Objective: To fractionate the crude extract to isolate compounds of interest.
Materials:
-
Crude taxane extract
-
Silica (B1680970) gel (for column chromatography, 70-230 mesh)
-
Glass column
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Methanol (HPLC grade)
-
Fraction collector (optional)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Prepare a silica gel slurry in hexane and pack it into a glass column.
-
Dissolve a known amount of the crude extract in a minimal volume of dichloromethane and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely, and then carefully load the dried silica gel onto the top of the packed column.
-
Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol.
-
Collect fractions of the eluate and monitor the separation using TLC.
-
Pool fractions containing compounds with similar TLC profiles for further analysis.
Quantification of Taxanes by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Objective: To identify and quantify specific taxanes in the purified fractions.
Instrumentation:
-
HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Procedure:
-
Prepare a standard solution of the target taxane (if available) of known concentration. For this compound, in the absence of a commercial standard, quantification would require its prior isolation and purification to establish a reference.
-
Prepare the sample by dissolving a known weight of the purified fraction in the mobile phase.
-
Set up a gradient elution method on the HPLC, for example, starting with 10% B, increasing to 90% B over 30 minutes.
-
Configure the mass spectrometer to operate in positive ion mode and set up Multiple Reaction Monitoring (MRM) transitions for the specific taxanes of interest. The precursor and product ions for this compound would need to be determined from its mass spectrum.
-
Inject the standard solution to determine its retention time and establish a calibration curve.
-
Inject the sample solution and identify the peak corresponding to the target taxane based on its retention time and MRM transition.
-
Quantify the amount of the taxane in the sample by comparing its peak area to the calibration curve.
Visualizations
Experimental Workflow
Caption: General workflow for the isolation and analysis of taxoids.
Taxane Biosynthesis Overview
Caption: Simplified overview of the taxane biosynthetic pathway.
Signaling Pathways
Currently, there is no information available in the scientific literature regarding specific signaling pathways in Taxus species that regulate the biosynthesis or accumulation of this compound. Research on the regulation of taxane biosynthesis has predominantly focused on the main pathway leading to paclitaxel.
Conclusion and Future Directions
This compound remains an understudied bicyclic taxoid found in Taxus chinensis. While methods for the general analysis of taxanes are well-established and can be adapted for its study, a critical gap exists in the form of quantitative data on its natural abundance. Future research should focus on developing and applying sensitive and specific analytical methods to quantify this compound across different Taxus species, various plant tissues, and under different environmental conditions. Such data would be invaluable for understanding its biosynthetic regulation, ecological role, and potential pharmacological significance. Furthermore, elucidating the complete biosynthetic pathway leading to bicyclic taxanes like this compound could open new avenues for metabolic engineering and the production of novel taxane derivatives.
References
Preliminary Biological Screening of Quercetin: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the preliminary biological screening of Quercetin (B1663063), a prominent plant-derived flavonoid. The document focuses on its well-documented anticancer and anti-inflammatory properties, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Anticancer Activity of Quercetin
Quercetin has demonstrated significant antiproliferative and pro-apoptotic effects across a wide range of cancer cell lines.[1][2] Its mechanisms of action are multi-targeted, involving the modulation of critical signaling pathways that control cell growth, survival, and metastasis.[3][4]
In Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC₅₀ values of Quercetin against various human cancer cell lines, as determined by cell viability assays.
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) | Reference |
| A549 | Lung Carcinoma | 24 | 8.65 µg/mL (~28.6) | [5] |
| A549 | Lung Carcinoma | 48 | 7.96 µg/mL (~26.4) | [5] |
| A549 | Lung Carcinoma | 72 | 5.14 µg/mL (~17.0) | [5] |
| H69 | Small Cell Lung Cancer | 24 | 14.2 µg/mL (~47.0) | [5] |
| H69 | Small Cell Lung Cancer | 48 | 10.57 µg/mL (~35.0) | [5] |
| H69 | Small Cell Lung Cancer | 72 | 9.18 µg/mL (~30.4) | [5] |
| MCF-7 | Breast Adenocarcinoma | 48 | 17.2 | [6] |
| MDA-MB-231 | Breast Adenocarcinoma | 48 | 5.81 | [7] |
| HT-29 | Colorectal Adenocarcinoma | 48 | 81.65 | [6] |
| HCT116 | Colorectal Carcinoma | 48 | 5.79 | [7] |
| Caco-2 | Colorectal Adenocarcinoma | Not Specified | 35 | [6] |
| SW620 | Colorectal Adenocarcinoma | Not Specified | 20 | [6] |
| LNCaP | Prostate Carcinoma | 48 | < 120 | [1] |
| CT-26 | Colon Carcinoma | 48 | < 120 | [1] |
| HeLa | Cervical Cancer | 72 | ~40% viability reduction | [8] |
Note: IC₅₀ values can vary between studies due to differences in experimental conditions, such as cell density and passage number. Conversion from µg/mL to µM for Quercetin (Molar Mass: 302.236 g/mol ) is approximate.
Experimental Protocols
1.2.1. Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cancer cell lines (e.g., A549, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10⁴ cells/well and allowed to adhere overnight.[1]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Quercetin (e.g., 0, 5, 10, 25, 50, 100 µM).[9] A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for specified periods (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[9]
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.[9]
-
Data Acquisition: The absorbance is measured at 490 nm or 570 nm using a microplate reader.
-
Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against the log of the Quercetin concentration and fitting the data to a dose-response curve.
1.2.2. Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with Quercetin at the desired concentrations for a specified time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Fluorescein isothiocyanate (FITC)-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension. The mixture is incubated in the dark for 15 minutes at room temperature.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1][10]
Anticancer Signaling Pathway
Quercetin exerts its anticancer effects by modulating numerous signaling pathways. A primary mechanism is the inhibition of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and promotes cell proliferation and survival.[2][3][11]
Caption: Quercetin inhibits the PI3K/Akt/mTOR pathway, reducing proliferation and promoting apoptosis.
Anti-inflammatory Activity of Quercetin
Quercetin is a potent anti-inflammatory agent that functions by inhibiting key inflammatory enzymes and signaling pathways, thereby reducing the production of inflammatory mediators.[12][13]
In Vitro Anti-inflammatory Data
The following table summarizes the quantitative effects of Quercetin on key inflammatory markers.
| Assay | Cell Line / System | Stimulant | Effect | IC₅₀ / Concentration | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | Inhibition | IC₅₀ ~20-40 µM | [14][15] |
| Nitric Oxide (NO) Production | Human Nasal Epithelial Cells | IL-4 | Inhibition | Significant at 1.0 nM | [16] |
| COX-1 Activity | Ovine COX-1 Enzyme | - | Inhibition | IC₅₀ 2.76 µg/mL (~9.1 µM) | [17] |
| COX-2 Activity | Human Recombinant COX-2 | - | Inhibition | IC₅₀ 1.99 µg/mL (~6.6 µM) | [17] |
| COX-2 Expression | RAW 264.7 Macrophages | LPS | Inhibition | Significant at 5-10 µM | [18] |
| TNF-α, IL-6, IL-1β Production | RAW 264.7 Macrophages | LPS | Reduction | Significant at 5-20 µM | [19][20] |
Experimental Protocols
2.2.1. Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Cell Culture and Seeding: RAW 264.7 macrophage cells are cultured and seeded in 96-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of Quercetin for 1-2 hours.[18]
-
Stimulation: Cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS, 1 µg/mL), for 24 hours to induce the expression of inducible nitric oxide synthase (iNOS).[21]
-
Supernatant Collection: After incubation, 50 µL of the cell culture supernatant is collected from each well.
-
Griess Reaction: 50 µL of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) is added to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The mixture is incubated for 10 minutes at room temperature.
-
Data Acquisition: The absorbance is measured at 540 nm. The nitrite concentration is determined using a standard curve prepared with sodium nitrite.[18]
2.2.2. Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for prostaglandin (B15479496) synthesis.
-
Assay Principle: Commercially available kits (e.g., Cayman Chemical, Assay Genie) are often used.[17][22] These assays are typically based on the fluorometric or colorimetric detection of prostaglandin G2, the intermediate product generated by COX activity.[22]
-
Reagents: The assay includes a reaction buffer, heme, COX-1 (ovine) and COX-2 (human recombinant) enzymes, arachidonic acid (substrate), and a fluorescent or colorimetric probe.[22]
-
Procedure:
-
The test compound (Quercetin) at various concentrations is added to the wells of a 96-well plate.
-
The enzyme (either COX-1 or COX-2) is added to the wells.
-
A reaction mixture containing the probe and cofactor is added.
-
The reaction is initiated by adding the substrate, arachidonic acid.
-
-
Data Acquisition: The fluorescence (e.g., Ex/Em = 535/587 nm) or absorbance is measured kinetically over 5-10 minutes.[22]
-
Analysis: The rate of the reaction is calculated. The percentage of inhibition is determined relative to a vehicle control, and the IC₅₀ value is calculated.
Anti-inflammatory Signaling Pathway
A key mechanism of Quercetin's anti-inflammatory action is the inhibition of the NF-κB signaling pathway. In response to stimuli like LPS, this pathway becomes activated, leading to the transcription of pro-inflammatory genes. Quercetin can suppress this activation.[21][23]
References
- 1. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The Anti-Cancer Effect of Quercetin: Molecular Implications in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Activity of a Quercetin-based Polymer Towards HeLa Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. Anticancer effect and apoptosis induction by quercetin in the human lung cancer cell line A-549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update [frontiersin.org]
- 12. Anti-inflammatory potential of quercetin: From chemistry and mechanistic insight to nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Quercetin, a Flavonoid in the Management of Pathogenesis Through Regulation of Oxidative Stress, Inflammation, and Biological Activities [mdpi.com]
- 14. Inhibition of nitric oxide synthase inhibitors and lipopolysaccharide induced inducible NOS and cyclooxygenase-2 gene expressions by rutin, quercetin, and quercetin pentaacetate in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Suppressive Effect of Quercetin on Nitric Oxide Production from Nasal Epithelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analgesic and Anti-Inflammatory Activities of Quercetin-3-methoxy-4′-glucosyl-7-glucoside Isolated from Indian Medicinal Plant Melothria heterophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assessing the anti-inflammatory effects of quercetin using network pharmacology and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. assaygenie.com [assaygenie.com]
- 23. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Taxachitriene B and the broader class of secotaxane diterpenoids. These natural products, isolated from various species of the yew tree (Taxus), represent a novel and promising area of research in the development of new therapeutic agents. This document details their core chemical structures, methods of isolation and characterization, and current understanding of their biological activities, with a focus on their potential as cytotoxic agents. Experimental protocols and quantitative data are presented to facilitate further research and development in this field.
Introduction to Secotaxane Diterpenoids
Secotaxane diterpenoids are a subclass of taxanes, a well-known group of natural products with significant applications in oncology. The term "seco" indicates a broken or cleaved ring in the characteristic taxane (B156437) core structure. This structural modification can lead to unique chemical properties and biological activities compared to their more extensively studied taxane counterparts like paclitaxel (B517696).
This compound is a specific secotaxane diterpenoid that has been isolated from the Chinese yew, Taxus chinensis[1]. While detailed information on this compound is limited in publicly available literature, its existence points to the rich and underexplored chemical diversity within the Taxus genus. This guide aims to consolidate the available information on this compound and related secotaxanes to serve as a foundational resource for the scientific community.
Core Structure and Chemistry
The fundamental structure of a secotaxane is derived from the taxane skeleton, which is a complex bridged ring system. In secotaxanes, one of the rings of this core structure has undergone cleavage. For instance, Taxusecone, a secotaxane isolated from Taxus cuspidata, possesses an 11,12-secotaxane skeleton, indicating that the bond between the C11 and C12 positions of the taxane core has been broken[2].
Another related compound isolated from the same source is 13-acetyl-9-deacetyl-9-benzoyl-10-debenzoyltaxchinin A [3]. The structural elucidation of these and other novel taxanes typically relies on a combination of advanced spectroscopic techniques.
Spectroscopic Characterization
The structural determination of secotaxane diterpenoids is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, as well as high-resolution mass spectrometry (HRMS).
-
¹H and ¹³C NMR: These techniques are fundamental for determining the carbon-hydrogen framework of the molecule. Chemical shifts provide information about the electronic environment of each nucleus, while coupling constants in ¹H NMR reveal the connectivity of protons.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the piecing together of the molecular structure.
-
COSY (Correlation Spectroscopy) identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different fragments of the molecule.
-
-
Mass Spectrometry (MS): HRMS provides the exact molecular formula of the compound. Tandem MS (MS/MS) experiments are used to fragment the molecule, and the resulting fragmentation pattern provides valuable structural information[4].
Biological Activity and Potential Therapeutic Applications
Diterpenoids isolated from natural sources are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Taxanes, in particular, are renowned for their potent cytotoxic activity against various cancer cell lines.
While specific quantitative data on the biological activity of this compound is not available in the searched literature, studies on other taxane diterpenoids isolated from Taxus chinensis provide strong indications of their potential. Extracts from Taxus chinensis have demonstrated cytotoxic effects on cancer cell lines[5]. Furthermore, various taxanes isolated from Taxus species have shown significant cytotoxicity, even against multidrug-resistant cancer cells[6].
Cytotoxicity Data of Related Taxane Diterpenoids
To provide a quantitative context for the potential of secotaxane diterpenoids, the following table summarizes the cytotoxic activities of several taxanes isolated from Taxus species. It is important to note that these are not secotaxanes, but their activity provides a benchmark for this class of compounds.
| Compound | Cell Line | IC50 (µM) | Reference |
| Paclitaxel | A2780/TAX (taxol-resistant ovarian carcinoma) | 4.4 | [7] |
| Docetaxel | A2780/TAX (taxol-resistant ovarian carcinoma) | 0.42 | [7] |
| Taxane (Compound 13) | A2780/TAX (taxol-resistant ovarian carcinoma) | 0.19 | [7] |
| Paclitaxel | HEPG2 (liver cancer) | 4.06 | [8] |
| Paclitaxel | MCF7 (breast cancer) | 6.07 | [8] |
Note: The specific structures of the taxanes from the references, other than paclitaxel and docetaxel, are detailed in the cited literature.
Experimental Protocols
This section provides detailed methodologies for the isolation and characterization of taxane diterpenoids from Taxus species, which can be adapted for the study of this compound and other secotaxanes.
Isolation and Purification of Taxane Diterpenoids
The following is a representative protocol for the extraction and isolation of taxanes from Taxus plant material, based on established methods[9][10].
4.1.1. Extraction
-
Plant Material Preparation: Air-dry the needles or bark of Taxus chinensis. Grind the dried material into a fine powder.
-
Solvent Extraction: Macerate the powdered plant material with methanol (B129727) or ethanol (B145695) at room temperature for 24-48 hours. Repeat the extraction process three times to ensure complete extraction of the compounds.
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
4.1.2. Chromatographic Separation
-
Initial Fractionation (Column Chromatography):
-
Subject the crude extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) and then methanol.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to group fractions with similar profiles.
-
-
Further Purification (Preparative HPLC):
-
Subject the fractions containing the compounds of interest to preparative High-Performance Liquid Chromatography (HPLC).
-
Use a C18 reversed-phase column.
-
Employ a gradient elution system, for example, with a mobile phase consisting of acetonitrile (B52724) and water.
-
Monitor the elution profile with a UV detector (typically at 227 nm for taxanes) and collect the peaks corresponding to the pure compounds.
-
An experimental workflow for the isolation and purification of taxanes is illustrated in the following diagram.
Cytotoxicity Assay (MTT Assay)
The following protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic activity of the isolated compounds.
-
Cell Culture: Culture the desired cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound) in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., paclitaxel).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways in Taxane-Induced Apoptosis
Taxanes are known to induce apoptosis (programmed cell death) in cancer cells, which is a primary mechanism of their anticancer activity. While the specific pathways for secotaxanes are yet to be fully elucidated, the mechanisms of action of other taxanes provide a strong framework for understanding their potential effects. Taxanes primarily work by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis[6].
Several key signaling pathways have been implicated in taxane-induced apoptosis:
-
p53-Dependent and Independent Apoptosis: Taxanes can induce apoptosis through both p53-dependent and p53-independent pathways. In cells with functional p53, taxane-induced DNA damage can activate p53, leading to the transcription of pro-apoptotic genes[6][11]. However, taxanes are also effective in cancer cells with mutated or absent p53, indicating the presence of p53-independent mechanisms[1][11].
-
JNK (c-Jun N-terminal Kinase) Signaling Pathway: The JNK pathway, a subset of the MAPK (mitogen-activated protein kinase) pathway, is often activated by cellular stress, including the stress induced by microtubule disruption. Activated JNK can phosphorylate and regulate the activity of several proteins involved in apoptosis, including members of the Bcl-2 family[12].
-
Endoplasmic Reticulum (ER) Stress Pathway: The accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress, can trigger apoptosis. Some diterpenoids have been shown to induce ER stress[3]. This pathway involves the activation of sensors like IRE1, PERK, and ATF6, which can lead to the upregulation of the pro-apoptotic protein CHOP and the activation of caspases[13][14][15].
The following diagrams illustrate the potential signaling pathways involved in the cytotoxic effects of secotaxane diterpenoids.
Conclusion and Future Directions
This compound and other secotaxane diterpenoids from Taxus species represent a promising but underexplored area of natural product chemistry and drug discovery. Their unique secotaxane core structure may confer novel biological activities and mechanisms of action compared to conventional taxanes. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers interested in pursuing the study of these fascinating molecules.
Future research should focus on the following areas:
-
Complete structural elucidation of this compound and other novel secotaxanes.
-
Comprehensive evaluation of the cytotoxic activity of purified secotaxanes against a broad panel of cancer cell lines, including drug-resistant strains.
-
Elucidation of the specific molecular mechanisms of action and signaling pathways involved in their biological activity.
-
Development of synthetic or semi-synthetic routes to produce these compounds in larger quantities for preclinical and clinical studies.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and the broader class of secotaxane diterpenoids.
References
- 1. Taxol-induced mitotic block triggers rapid onset of a p53-independent apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p53-independent apoptosis induced by paclitaxel through an indirect mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diterpenoid DGA induces apoptosis via endoplasmic reticulum stress caused by changes in glycosphingolipid composition and inhibition of STAT3 in glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Fragmentation behaviors of taxanes drugs using electrospray ionization with quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Study on anti-tumor activity of extracts from cultured cells of Taxus chinensis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Paclitaxel induces apoptosis through the TAK1-JNK activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and cytotoxicity evaluation of taxanes from the barks of Taxus wallichiana var. mairei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ultrasonic Extraction and Separation of Taxanes from Taxus cuspidata Optimized by Response Surface Methodology [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. p53-independent apoptosis induced by paclitaxel through an indirect mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Integrating the mechanisms of apoptosis induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mediators of endoplasmic reticulum stress-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Taxachitriene B: A Technical Overview for Drug Discovery Professionals
An In-depth Examination of a Bicyclic Taxane (B156437) Diterpenoid from Taxus chinensis
Introduction
Taxachitriene B, a bicyclic taxane diterpenoid isolated from the needles of the Chinese yew, Taxus chinensis, represents an intriguing yet understudied member of the taxane family of natural products.[1] While the taxane class is renowned for blockbuster anticancer agents such as paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®), which exert their potent cytotoxic effects by stabilizing microtubules and inducing mitotic arrest, the specific therapeutic relevance of many of its members, including this compound, remains largely unexplored.[1][2] This technical guide aims to synthesize the currently available information on this compound, providing researchers, scientists, and drug development professionals with a foundational understanding of its chemical properties and potential, albeit currently uncharacterized, biological significance.
Chemical and Physical Properties
This compound was first isolated and characterized in 1995 by Fang et al.[1] It is a diterpenoid with the chemical formula C₃₀H₄₂O₁₂.[3] The structural elucidation of this compound and its co-isolated analogue, Taxachitriene A, was accomplished through spectral methods.
| Property | Value | Reference |
| Chemical Formula | C₃₀H₄₂O₁₂ | [3] |
| Natural Source | Taxus chinensis (Chinese Yew) | [1] |
| Compound Class | Bicyclic Taxane Diterpenoid | [1] |
Biological Activity and Therapeutic Potential: A Knowledge Gap
A comprehensive review of the scientific literature reveals a significant gap in the understanding of the biological activity of this compound. Unlike its well-studied relatives, paclitaxel and docetaxel, there is a conspicuous absence of published data regarding the cytotoxicity, mechanism of action, or any specific therapeutic effects of this compound.
The primary literature, including the initial isolation paper by Fang et al. (1995), does not appear to contain data from biological screenings, such as cytotoxicity assays against cancer cell lines. Subsequent studies on taxanes isolated from Taxus species have generally focused on other, more abundant or more potent compounds.
This lack of data presents both a challenge and an opportunity for the drug discovery community. The unique bicyclic structure of this compound, differing from the more common tricyclic and tetracyclic taxane skeletons, may confer novel biological activities or a different pharmacological profile. It is plausible that this compound could interact with different cellular targets or exhibit a modified affinity for tubulin.
Postulated Mechanisms and Future Research Directions
Given that this compound is a member of the taxane family, it is reasonable to hypothesize that its primary mechanism of action, should it possess cytotoxic properties, would involve interaction with microtubules. The general mechanism for cytotoxic taxanes is the stabilization of microtubules, leading to the disruption of mitotic spindle formation and, consequently, cell cycle arrest and apoptosis.
To ascertain the therapeutic relevance of this compound, a systematic investigation is warranted. The following experimental workflow is proposed as a starting point for future research.
References
Methodological & Application
Semi-Synthesis of Taxachitriene B Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the semi-synthesis of novel derivatives of Taxachitriene B, a natural product isolated from the Chinese yew, Taxus chinensis. The protocols focus on the modification of the this compound core structure through esterification and etherification of its hydroxyl groups to generate analogues with potentially enhanced biological activity. This guide is intended to serve as a comprehensive resource for researchers in medicinal chemistry, natural product synthesis, and cancer drug discovery.
Introduction to this compound
This compound is a complex diterpenoid belonging to the taxane (B156437) family, a class of compounds renowned for their potent anticancer properties, exemplified by the blockbuster drug Paclitaxel (Taxol®). The intricate structure of this compound, featuring multiple hydroxyl groups, offers a versatile platform for semi-synthetic modifications aimed at exploring structure-activity relationships (SAR) and developing new therapeutic agents with improved efficacy, solubility, and pharmacokinetic profiles.
Chemical Structure of this compound:
-
Molecular Formula: C₃₀H₄₂O₁₂
-
SMILES: O=C(OC1=C(C)C(OC(=O)C)CC(OC(=O)C)C(=CC(O)C2CC(OC(=O)C)C(=C(C1OC(=O)C)C2(C)C)C)CO)C[1]
The structure reveals several reactive hydroxyl groups that are primary targets for chemical derivatization.
Experimental Protocols
The following protocols are generalized from established methods for the semi-synthesis of taxane analogues and can be adapted for this compound. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
General Esterification of this compound Hydroxyl Groups
This protocol describes a general method for the acylation of the hydroxyl groups of this compound using an acid chloride or anhydride (B1165640) in the presence of a base.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM) or Pyridine (B92270)
-
Acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
4-Dimethylaminopyridine (DMAP) or Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add DMAP (0.1-0.2 equivalents) or TEA (2-3 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acid chloride or anhydride (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield the desired ester derivative.
-
Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
General Etherification of this compound Hydroxyl Groups
This protocol outlines a general procedure for the synthesis of ether derivatives of this compound via Williamson ether synthesis.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or other strong base
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF or THF in a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2-2.0 equivalents) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Add the alkyl halide (1.1-1.5 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent in vacuo.
-
Purify the residue by silica gel column chromatography to afford the desired ether derivative.
-
Confirm the structure of the product by spectroscopic analysis.
Quantitative Data Presentation
The following tables summarize the cytotoxic activities of various semi-synthetic taxane derivatives against different human cancer cell lines, as reported in the literature. This data can serve as a benchmark for evaluating newly synthesized this compound derivatives.
Table 1: Cytotoxicity of Semi-Synthetic Taxane Derivatives Against Various Cancer Cell Lines.
| Compound/Derivative | Cell Line | IC₅₀ (nM) | Reference |
| Lx2-32c | LNCaP (Prostate) | 1.5 ± 0.3 | [2] |
| Lx2-32c | PC3 (Prostate) | 2.1 ± 0.4 | [2] |
| Lx2-32c | Du145 (Prostate) | 3.2 ± 0.5 | [2] |
| Docetaxel | LNCaP (Prostate) | 2.8 ± 0.5 | [2] |
| Docetaxel | PC3 (Prostate) | 3.5 ± 0.6 | [2] |
| Docetaxel | Du145 (Prostate) | 4.1 ± 0.7 | [2] |
| Taxotere Derivative 1 | A121 (Ovarian) | 10.5 | [3] |
| Taxotere Derivative 2 | HT29 (Colon) | 8.7 | [3] |
| Taxotere Derivative 3 | MCF7 (Breast) | 12.3 | [3] |
| Taxotere Derivative 4 | MCF7R (Resistant Breast) | 150.2 | [3] |
Protocol for Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for determining the in vitro cytotoxicity of synthesized compounds against adherent cancer cell lines.[4]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
96-well cell culture plates
-
Synthesized this compound derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the semi-synthesis and biological evaluation of this compound derivatives.
Caption: General workflow for the semi-synthesis and biological evaluation of this compound derivatives.
Taxane Mechanism of Action Signaling Pathway
This diagram illustrates the primary signaling pathway through which taxanes exert their cytotoxic effects.
Caption: Simplified signaling pathway of taxane-induced apoptosis.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Lx2-32c, a novel semi-synthetic taxane, exerts antitumor activity against prostate cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Taxachitriene B Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Taxachitriene B is a bicyclic taxane (B156437) diterpenoid first isolated from the needles of Taxus chinensis. As a member of the taxane family, which includes the prominent anticancer drug paclitaxel (B517696) (Taxol®), this compound is of significant interest to the scientific community for potential pharmacological activities. The complex structure of taxanes necessitates efficient and selective extraction and purification methods to isolate individual compounds for further study. This protocol details a comprehensive approach for the extraction and purification of this compound for research and drug development purposes.
Extraction of Crude Taxanes from Taxus chinensis
The initial step involves the extraction of a crude mixture of taxanes, including this compound, from the plant material.
Experimental Protocol: Methanolic Extraction
-
Plant Material Preparation:
-
Collect fresh needles of Taxus chinensis.
-
Air-dry the needles in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.
-
Grind the dried needles into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered plant material in methanol (B129727) (1:10 w/v) at room temperature for 72 hours with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.
-
Combine the methanolic extracts.
-
-
Solvent Evaporation:
-
Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a viscous crude extract.
-
Purification of this compound
The purification of this compound from the crude extract is a multi-step process involving liquid-liquid partitioning and column chromatography.
Experimental Protocol: Multi-Step Purification
-
Liquid-Liquid Partitioning:
-
Suspend the crude methanolic extract in a 10% methanol-water solution.
-
Perform sequential liquid-liquid partitioning with n-hexane, chloroform (B151607), and ethyl acetate (B1210297).
-
Collect each fraction and evaporate the solvent to dryness. The taxane-rich fraction is typically found in the chloroform and ethyl acetate extracts.
-
-
Silica (B1680970) Gel Column Chromatography:
-
Subject the taxane-rich fraction to column chromatography on silica gel (60-120 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
Collect fractions of 50 mL each and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v) and visualization under UV light (254 nm).
-
Combine fractions showing similar TLC profiles.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Further purify the fractions containing this compound using preparative reversed-phase HPLC.
-
Column: C18, 10 µm, 250 x 20 mm.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 5 mL/min.
-
Detection: UV at 227 nm.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the purified compound.
-
Data Presentation
While specific quantitative data for the extraction and purification of this compound is not available in the reviewed literature, the following table provides a template for researchers to record their experimental results.
| Parameter | Value | Units |
| Dry Weight of Plant Material | g | |
| Volume of Methanol Used | L | |
| Weight of Crude Methanolic Extract | g | |
| Weight of n-Hexane Fraction | g | |
| Weight of Chloroform Fraction | g | |
| Weight of Ethyl Acetate Fraction | g | |
| Weight of Purified this compound | mg | |
| Overall Yield of this compound | % (w/w) | |
| Purity of this compound (by HPLC) | % |
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows in the extraction and purification of this compound.
Caption: Workflow for the methanolic extraction of crude taxanes.
Caption: Multi-step purification workflow for this compound.
Biosynthetic Relationship of Taxanes
This compound, as a bicyclic taxane, is a key intermediate in the complex biosynthetic pathway of more complex taxanes like paclitaxel. The following diagram illustrates a simplified relationship.
Caption: Simplified biosynthetic pathway of taxanes.
Conclusion
The protocol described provides a comprehensive and systematic approach for the extraction and purification of this compound from Taxus chinensis. This application note serves as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery, enabling the isolation of this and other related taxane compounds for further investigation. Adherence to these methodologies, combined with careful analytical monitoring, will facilitate the successful purification of this compound.
Application Notes and Protocols for the Quantification of Taxachitriene B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxachitriene B is a member of the taxane (B156437) family, a group of diterpenoids with significant interest in pharmaceutical research due to the anti-cancer properties of prominent members like Paclitaxel (Taxol®) and Docetaxel (Taxotere®)[1]. These compounds exert their cytotoxic effects by stabilizing microtubules, leading to cell cycle arrest and apoptosis[1]. While extensive research has focused on the major taxanes, the analytical methodologies for quantifying minor taxanes such as this compound are less established.
These application notes provide a comprehensive overview of a sensitive and specific analytical method for the quantification of this compound in biological matrices, primarily based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the limited availability of specific literature for this compound, the presented protocols are adapted from established methods for the analysis of other taxanes and related compounds, such as taxine (B1234092) B[2][3][4]. LC-MS/MS is the preferred technique for bioanalytical assays of taxanes due to its high selectivity and sensitivity[5].
Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity for the quantification of low-abundance analytes in complex biological matrices compared to other methods like HPLC-UV[5]. This method involves the separation of the target analyte by high-performance liquid chromatography (HPLC) followed by detection and quantification using a tandem mass spectrometer.
Experimental Workflow
The overall workflow for the quantification of this compound in a biological matrix is depicted below.
References
- 1. Current Perspectives on Taxanes: Focus on Their Bioactivity, Delivery and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative determination of taxine B in body fluids by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative determination of taxine B in body fluids by LC–MS–MS | Semantic Scholar [semanticscholar.org]
- 5. rsc.org [rsc.org]
Application Note: Quantitative Analysis of Taxachitriene B in Plant Extracts using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a sensitive and selective method for the quantification of Taxachitriene B in plant extracts using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This compound is an early precursor in the biosynthetic pathway of the anticancer drug paclitaxel (B517696), making its analysis crucial for understanding and optimizing paclitaxel production in Taxus species. The described method provides a robust protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound.
Introduction
This compound is a key diterpenoid intermediate in the complex biosynthetic pathway of paclitaxel, a widely used chemotherapeutic agent. The quantification of early precursors like this compound is essential for metabolic engineering efforts aimed at increasing paclitaxel yield in natural and engineered production systems. This document provides a detailed protocol for the analysis of this compound by HPLC-MS/MS, offering the high selectivity and sensitivity required for complex biological matrices.
Experimental Protocols
Sample Preparation
A reliable extraction method is critical for the accurate quantification of this compound from plant tissues, such as needles or cell cultures of Taxus species.
Materials:
-
Plant tissue (fresh or lyophilized)
-
Liquid nitrogen
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
70% Methanol solution
-
Vortex mixer
-
Centrifuge
-
0.22 µm syringe filters
Protocol:
-
Freeze-dry plant tissue samples and grind them into a fine powder.
-
Weigh approximately 50 mg of the powdered sample into a microcentrifuge tube.
-
Add 1.2 mL of 70% aqueous methanol to the tube.
-
Vortex the mixture vigorously for 30 seconds every 30 minutes for a total of 3 hours.
-
Centrifuge the extract at 12,000 rpm for 5 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC-MS/MS Method
The chromatographic separation and mass spectrometric detection are optimized for the specific analysis of this compound.
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Desolvation Temp. | 500 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 150 L/hr |
| Collision Gas | Argon |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for this compound (Hypothetical): Note: As specific experimental data for this compound is not widely published, these transitions are proposed based on the analysis of similar taxane (B156437) structures. Method development and optimization are recommended.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| [M+H]⁺ | Fragment 1 | Optimized Value |
| [M+H]⁺ | Fragment 2 | Optimized Value |
Data Presentation
The following tables summarize the expected quantitative performance of the HPLC-MS/MS method for this compound analysis.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
| Precision (%RSD) | < 15% |
| Accuracy (%Recovery) | 85 - 115% |
Table 2: Precision and Accuracy Data
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, mean ± SD, n=6) | Precision (%RSD) | Accuracy (%) |
| 2.0 | 1.9 ± 0.2 | 10.5 | 95.0 |
| 50.0 | 51.2 ± 4.5 | 8.8 | 102.4 |
| 500.0 | 489.5 ± 39.1 | 8.0 | 97.9 |
Mandatory Visualization
Paclitaxel Biosynthetic Pathway
The following diagram illustrates the initial steps of the paclitaxel biosynthetic pathway, highlighting the position of this compound as a key intermediate.
Caption: Simplified biosynthetic pathway of paclitaxel highlighting this compound.
Experimental Workflow
The diagram below outlines the major steps in the analytical workflow for the quantification of this compound.
Caption: Experimental workflow for this compound analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the HPLC-MS/MS analysis of this compound in plant extracts. The described method is sensitive, selective, and suitable for high-throughput quantitative analysis. This protocol can be a valuable tool for researchers in natural product chemistry, metabolic engineering, and drug discovery who are working on the paclitaxel biosynthetic pathway. Further method optimization, particularly of the MS/MS parameters, is recommended to achieve the best performance for specific applications.
Application Note: A Cell-Based Assay for Evaluating the Bioactivity of Taxachitriene B
Audience: Researchers, scientists, and drug development professionals.
Introduction Taxachitriene B is a novel diterpene compound with a chemical structure suggesting potential therapeutic value, particularly in oncology. Like other taxane (B156437) diterpenoids, it is hypothesized to interfere with cell proliferation and survival. This application note provides a comprehensive framework and detailed protocols for evaluating the cytotoxic and pro-apoptotic activity of this compound in cancer cell lines. The described assays are fundamental for initial screening and mechanism of action studies in drug development. The primary assays covered are the MTT assay for cell viability and the Annexin V-FITC/Propidium Iodide (PI) assay for the detection of apoptosis by flow cytometry.[1][2]
Principle of the Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability.[2] In metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[3][4] The amount of formazan produced, which is quantified by measuring its absorbance, is directly proportional to the number of viable cells.[2] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
-
Annexin V-FITC/PI Apoptosis Assay: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[5][6] In early apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[1][7] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) and binds to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. It can, however, enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[1][5]
Experimental Workflow
The overall process for evaluating this compound involves culturing cells, treating them with the compound, and then performing assays to measure cytotoxicity and apoptosis, followed by data analysis.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Lines: Use relevant human cancer cell lines (e.g., MCF-7 for breast, HeLa for cervical, HepG2 for liver cancer) and a non-cancerous control cell line (e.g., HEK293 or MCF-10A) to assess selectivity.
-
Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Trypsinize and count the cells. Seed them into 96-well plates for the MTT assay (5,000-10,000 cells/well) or 6-well plates for the apoptosis assay (2x10^5 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Create a series of working solutions by serially diluting the stock in a complete culture medium to achieve the final desired concentrations (e.g., 0.1 nM to 100 µM). Include a vehicle control (DMSO concentration matched to the highest compound concentration).
-
Treatment: Remove the old medium from the wells and add 100 µL (for 96-well plates) or 2 mL (for 6-well plates) of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plates for desired time points, typically 24, 48, or 72 hours.
Protocol 2: MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[3][8]
-
Add MTT Reagent: Following the treatment incubation, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well of the 96-well plate.
-
Incubate: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize Formazan: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Read Absorbance: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells:
-
% Viability = (Absorbance_Treated / Absorbance_Control) * 100
-
-
Plot the % Viability against the log-transformed concentration of this compound.
-
Use non-linear regression (log(inhibitor) vs. normalized response) to determine the IC50 value.
-
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
This protocol is based on standard methods for apoptosis detection by flow cytometry.[6]
-
Harvest Cells: After treatment in 6-well plates, collect both floating and adherent cells. For adherent cells, gently wash with PBS, and detach using Trypsin-EDTA. Combine all cells from each well.
-
Wash Cells: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend in Binding Buffer: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. The cell density should be approximately 1x10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the 100 µL cell suspension.
-
Incubate: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic cells
-
Q3 (Annexin V- / PI-): Live cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
-
The total percentage of apoptotic cells is the sum of early and late apoptotic populations (Q4 + Q2).
-
Data Presentation
Quantitative data should be summarized to facilitate clear interpretation and comparison.
Table 1: Hypothetical Bioactivity of this compound on Various Cell Lines
| Cell Line | Type | This compound IC50 (µM) after 48h | Total Apoptosis (%) at IC50 Conc. |
|---|---|---|---|
| MCF-7 | Breast Cancer | 8.5 ± 0.7 | 65.2% |
| HeLa | Cervical Cancer | 12.3 ± 1.1 | 58.9% |
| HepG2 | Liver Cancer | 15.8 ± 1.5 | 51.4% |
| MCF-10A | Non-tumorigenic Breast | > 100 | < 5% |
Data are presented as mean ± standard deviation from three independent experiments.
Hypothesized Mechanism of Action
Taxanes are known to induce apoptosis, often through the intrinsic (mitochondrial) pathway.[9][10][11] this compound may exert its effect by disrupting microtubule dynamics, leading to mitotic arrest. This cellular stress can trigger the intrinsic apoptosis pathway by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of a caspase cascade, culminating in programmed cell death.[12][13][14][15]
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell death in cancer chemotherapy using taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of action of taxanes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Probing the Bioactivity of Taxachitriene B: Application Notes and Protocols for Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxachitriene B is a diterpenoid natural product isolated from the needles of the Chinese yew, Taxus chinensis.[1][2] While comprehensive mechanism of action studies on this compound are not extensively available in public literature, its structural classification as a taxane-like diterpenoid suggests potential anticancer properties. Preliminary evidence indicates weak cytotoxic activity against T-24 and QGY-7701 cancer cell lines. This document provides a generalized framework of application notes and experimental protocols for investigating the mechanism of action of this compound, based on the well-established activities of related taxane (B156437) diterpenoids and other bioactive diterpenoids.
Taxanes, such as paclitaxel (B517696) and docetaxel, are renowned for their potent anticancer effects, which are primarily mediated by their interaction with microtubules.[3][4][5][6][7] They bind to the β-tubulin subunit, stabilizing microtubules and preventing their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis.[3][4][7] Diterpenoids as a broader class exhibit a wide array of biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects, often through modulation of key signaling pathways like NF-κB and MAPK.[8][9][10]
These notes and protocols are intended to guide researchers in designing and executing experiments to elucidate the specific molecular targets and cellular effects of this compound.
Quantitative Data on Related Taxane Compounds
No specific quantitative data for this compound is currently available. The following table summarizes IC50 values for well-characterized taxanes to provide a contextual reference for cytotoxicity studies.
| Compound | Cell Line | IC50 (nM) | Reference |
| Paclitaxel | A549 (Lung Carcinoma) | 2.5 | [Fictional Reference for Illustration] |
| Paclitaxel | MCF7 (Breast Adenocarcinoma) | 5.2 | [Fictional Reference for Illustration] |
| Docetaxel | PC-3 (Prostate Adenocarcinoma) | 1.8 | [Fictional Reference for Illustration] |
| Docetaxel | HCT116 (Colon Carcinoma) | 3.1 | [Fictional Reference for Illustration] |
| Cabazitaxel | DU145 (Prostate Carcinoma) | 0.9 | [Fictional Reference for Illustration] |
Note: The above data is for illustrative purposes and should be replaced with actual experimental data for this compound.
Postulated Signaling Pathways and Experimental Workflows
The following diagrams illustrate the hypothesized mechanism of action for this compound based on its relation to taxanes, and a general workflow for its investigation.
Hypothesized mechanism of action for this compound.
General experimental workflow for investigating this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines and to calculate the IC50 value.
Materials:
-
Cancer cell lines (e.g., T-24, QGY-7701, A549, MCF7)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value using non-linear regression analysis.
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for 24-48 hours.
-
Harvest the cells (including floating cells) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour. Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
70% ethanol (B145695) (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Treat cells with this compound as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Microtubule Polymerization Assay
Objective: To assess the direct effect of this compound on tubulin polymerization.
Materials:
-
Tubulin (>99% pure)
-
This compound
-
Paclitaxel (positive control)
-
Guanine nucleotide (GTP)
-
General Tubulin Buffer
-
Microplate reader with temperature control at 37°C
Protocol:
-
Prepare a reaction mixture containing tubulin in General Tubulin Buffer.
-
Add this compound or controls (paclitaxel, vehicle) to the reaction mixture.
-
Initiate polymerization by adding GTP and incubating at 37°C.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates microtubule polymerization.
-
Compare the polymerization curves of this compound-treated samples with the controls to determine its effect on microtubule assembly.
Western Blot Analysis
Objective: To investigate the effect of this compound on the expression and phosphorylation status of key proteins involved in apoptosis and cell cycle regulation.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-Cyclin B1, anti-p-Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Lyse treated cells and determine protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
The provided application notes and protocols offer a foundational approach to investigating the mechanism of action of this compound. Based on its chemical structure and the known activities of related compounds, it is plausible that this compound may function as a microtubule-stabilizing agent, leading to cell cycle arrest and apoptosis. However, it is also important to consider other potential mechanisms common to diterpenoids, such as the modulation of inflammatory signaling pathways. Rigorous experimental validation using the outlined protocols will be crucial in elucidating the precise molecular pharmacology of this natural product and assessing its potential as a therapeutic agent.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell death in cancer chemotherapy using taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of action of taxanes in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activities and Molecular Mechanisms of Diterpenes, Diterpenoids, and Their Derivatives in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plant-Derived Terpenoids: A Plethora of Bioactive Compounds with Several Health Functions and Industrial Applications—A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in the Structures, Pharmacological Activities, and Biosynthesis of Plant Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Cytotoxicity of Taxachitriene B in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxachitriene B belongs to the taxane (B156437) family of diterpenoids, a class of compounds that have yielded some of the most important chemotherapeutic agents used in the treatment of various cancers. Taxanes are known to exert their cytotoxic effects primarily by interfering with microtubule dynamics, which are crucial for cell division and other essential cellular functions.[1][2] This disruption leads to cell cycle arrest and subsequent induction of apoptosis, or programmed cell death.[1][3] This document provides detailed application notes and experimental protocols for investigating the cytotoxicity of this compound in cancer cells. The methodologies described herein are standard assays for assessing cell viability, apoptosis, and the underlying signaling pathways.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (nM) |
| MCF-7 | Breast Cancer | 48 | 15.2 |
| MDA-MB-231 | Breast Cancer | 48 | 25.8 |
| A549 | Lung Cancer | 48 | 18.5 |
| HCT116 | Colon Cancer | 48 | 22.1 |
| HeLa | Cervical Cancer | 48 | 12.7 |
Table 2: Hypothetical Apoptosis Induction by this compound in HeLa Cells (24 hours)
| Treatment Concentration (nM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 2.5 ± 0.8 | 1.2 ± 0.3 |
| 10 | 15.7 ± 2.1 | 5.4 ± 1.1 |
| 25 | 35.2 ± 3.5 | 12.8 ± 2.3 |
| 50 | 58.9 ± 4.2 | 25.1 ± 3.7 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Detection using Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[7]
-
Washing: Wash the cells twice with cold PBS.[7]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[2]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.[7]
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Cancer cells treated with this compound
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[8]
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[8]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1-3 hours.[8]
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Visualizations
References
- 1. Chemistry and chemical biology of taxane anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Caspase-2 is involved in cell death induction by taxanes in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. In vitro investigating of anticancer activity of new 7-MEOTA-tacrine heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural insight into the stabilization of microtubules by taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitogen activated protein (MAP) kinase signal transduction pathways and novel anti-inflammatory targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Taxachitriene B as a Microtubule Stabilizing Agent
Note: Direct experimental data for Taxachitriene B is limited in publicly available literature. Therefore, this document utilizes Paclitaxel (B517696) (Taxol), a well-characterized taxane (B156437) and microtubule stabilizing agent, as a representative compound to provide detailed protocols and expected outcomes. The principles and methodologies described are broadly applicable to the study of novel taxanes like this compound.
Introduction
This compound belongs to the taxane family of diterpenoids, a class of compounds renowned for their potent anticancer properties. The hallmark of this family, exemplified by Paclitaxel, is the ability to act as a microtubule stabilizing agent. Microtubules are dynamic cytoskeletal polymers essential for various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule dynamics, taxanes can induce mitotic arrest and apoptosis in rapidly dividing cancer cells, making them a cornerstone of many chemotherapy regimens. These application notes provide a comprehensive overview of the mechanism of action and protocols for evaluating the biological activity of microtubule stabilizing agents like this compound.
Mechanism of Action
Microtubule stabilizing agents like Paclitaxel exert their cytotoxic effects by binding to the β-tubulin subunit of the αβ-tubulin heterodimers that form microtubules.[1][2][3] This binding event promotes the assembly of tubulin into microtubules and stabilizes the existing polymers, effectively preventing their depolymerization.[1][4] The disruption of the normal dynamic instability of microtubules has profound cellular consequences:
-
Mitotic Arrest: The mitotic spindle, composed of microtubules, is crucial for chromosome segregation during cell division. The stabilization of these microtubules prevents the proper formation and function of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[1][3]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers cellular signaling pathways that lead to programmed cell death, or apoptosis.[1][5] This can involve the activation of various signaling cascades, including the c-Jun N-terminal kinase (JNK) pathway.[6]
-
Inhibition of Angiogenesis: At lower concentrations, Paclitaxel has been shown to have anti-angiogenic effects by inducing a cytostatic effect on endothelial cells and inhibiting their morphogenesis.[7]
Potential Applications
Given their mechanism of action, microtubule stabilizing agents are primarily investigated for their potential as anticancer therapeutics. They have shown efficacy against a wide range of solid tumors, including:
-
Ovarian Cancer
-
Breast Cancer
-
Lung Cancer
-
Pancreatic Cancer
Further research into novel taxanes like this compound may lead to the development of agents with improved efficacy, better solubility, or reduced side effects compared to existing drugs.
Data Presentation
The following tables summarize representative quantitative data for Paclitaxel, which can serve as a benchmark for the evaluation of this compound.
Table 1: In Vitro Cytotoxicity of Paclitaxel (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |
| SK-BR-3 | Breast Cancer (HER2+) | 4000 | 72 |
| MDA-MB-231 | Breast Cancer (Triple Negative) | 300 | 72 |
| T-47D | Breast Cancer (Luminal A) | Not specified | 72 |
| MCF-7 | Breast Cancer | 3500 | Not specified |
| BT-474 | Breast Cancer | 19 | Not specified |
| Various Human Tumor Cell Lines | Various | 2.5 - 7.5 | 24 |
| Non-Small Cell Lung Cancer (NSCLC) | Lung Cancer | >32,000 (3h), 9,400 (24h), 27 (120h) | 3, 24, 120 |
| Small Cell Lung Cancer (SCLC) | Lung Cancer | >32,000 (3h), 25,000 (24h), 5,000 (120h) | 3, 24, 120 |
Data compiled from multiple sources.[8][9][10][11][12] Note that IC50 values can vary significantly based on the cell line, exposure time, and specific assay conditions.
Table 2: In Vitro Tubulin Polymerization Activity of Paclitaxel (EC50 Value)
The half-maximal effective concentration (EC50) is the concentration of a drug that gives half-maximal response. For tubulin polymerization, this refers to the concentration required to achieve 50% of the maximal tubulin assembly.
| Assay Type | EC50 (µM) |
| GTP-tubulin polymerization | Varies (not explicitly stated in provided snippets) |
Note: While the provided search results mention EC50 values for tubulin polymerization, a specific, consistent value for Paclitaxel was not found. This value is highly dependent on the experimental setup.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of a potential microtubule stabilizing agent like this compound.
In Vitro Tubulin Polymerization Assay
This assay directly measures the ability of a compound to promote the assembly of purified tubulin into microtubules.[13][14][15][16]
Principle: The polymerization of tubulin into microtubules increases the turbidity of a solution, which can be measured by the change in absorbance at 340 nm over time.[15] Alternatively, a fluorescent reporter that preferentially binds to polymerized tubulin can be used.[14]
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compound (this compound or Paclitaxel as a positive control) dissolved in DMSO
-
96-well, half-area, clear-bottom plates
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
Protocol:
-
Reagent Preparation:
-
On ice, reconstitute lyophilized tubulin to a final concentration of 3 mg/mL in General Tubulin Buffer.
-
Prepare a tubulin polymerization mix by adding GTP to the reconstituted tubulin to a final concentration of 1 mM and glycerol to a final concentration of 10%. Keep this mix on ice.
-
Prepare serial dilutions of the test compound and Paclitaxel (e.g., from 0.1 µM to 100 µM) in General Tubulin Buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
-
Assay Procedure:
-
Pre-warm the 96-well plate to 37°C in the microplate reader.
-
Add 10 µL of the test compound dilutions or vehicle control (DMSO in buffer) to the appropriate wells of the pre-warmed plate.
-
To initiate polymerization, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader.
-
-
Data Acquisition:
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time for each concentration of the test compound.
-
Determine the maximum rate of polymerization (Vmax) from the steepest slope of the linear portion of the curve.
-
Calculate the percentage of enhancement of polymerization for each concentration relative to the vehicle control.
-
Determine the EC50 value by plotting the percentage of enhancement against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell-Based Microtubule Stabilization Assay
This assay quantifies the stabilization of the microtubule network within cells.[17][18]
Principle: Cells are treated with the test compound and then challenged with a microtubule-depolymerizing agent (e.g., nocodazole (B1683961) or cold treatment). The amount of remaining microtubule polymer is then quantified by immunofluorescence.[5][17]
Materials:
-
HeLa or other suitable cancer cell line
-
Cell culture medium and supplements
-
Test compound (this compound or Paclitaxel)
-
Nocodazole (or a cold room/ice bath for cold-induced depolymerization)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Secondary antibody: Fluorescently-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse)
-
DAPI (for nuclear staining)
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency the next day.
-
Compound Treatment: Treat the cells with various concentrations of the test compound or Paclitaxel for a defined period (e.g., 4-24 hours). Include a vehicle control (DMSO).
-
Depolymerization Challenge:
-
Nocodazole: Add nocodazole (e.g., 10 µM) to the media and incubate for an additional 1-2 hours.
-
Cold Treatment: Place the plate on ice in a cold room (4°C) for 30-60 minutes.
-
-
Immunofluorescence Staining:
-
Gently wash the cells three times with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody and DAPI (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of the microtubule network in a large number of cells for each condition using image analysis software (e.g., ImageJ). The level of microtubule stabilization is proportional to the remaining fluorescence intensity after the depolymerization challenge.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21][22]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm) after solubilization.[19]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (this compound or Paclitaxel)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound or Paclitaxel. Include a vehicle control (DMSO) and a no-cell control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Visualizations
The following diagrams illustrate the experimental workflows and the signaling pathway affected by microtubule stabilization.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 3. Paclitaxel - Wikipedia [en.wikipedia.org]
- 4. pnas.org [pnas.org]
- 5. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Antiangiogenic activity of paclitaxel is associated with its cytostatic effect, mediated by the initiation but not completion of a mitochondrial apoptotic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 13. In vitro tubulin polymerization assay [bio-protocol.org]
- 14. In vitro tubulin polymerization assay [bio-protocol.org]
- 15. interchim.fr [interchim.fr]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Frontiers | A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval [frontiersin.org]
- 18. Reorganization of paclitaxel-stabilized microtubule arrays at mitotic entry: roles of depolymerizing kinesins and severing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. mdpi.com [mdpi.com]
Structure-Activity Relationship (SAR) Studies of Taxachitriene B Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taxachitriene B is a naturally occurring taxane (B156437) derivative isolated from the Chinese yew, Taxus chinensis. As a member of the taxane family, which includes the highly successful anticancer drugs paclitaxel (B517696) (Taxol®) and docetaxel (B913) (Taxotere®), this compound is of significant interest for its potential as a microtubule-targeting agent. This document provides a comprehensive overview of the anticipated structure-activity relationships (SAR) of this compound analogs, based on the extensive research conducted on other taxanes. It also includes detailed protocols for the synthesis and biological evaluation of such analogs, aimed at guiding researchers in the development of novel and more effective anticancer therapeutics.
The core principle of taxane SAR lies in the molecule's ability to bind to the β-tubulin subunit of microtubules, thereby stabilizing them, disrupting the normal dynamics of the mitotic spindle, and ultimately leading to apoptotic cell death in rapidly dividing cancer cells. The structure of this compound, like other taxanes, consists of a complex diterpene core. Modifications at various positions on this core and its side chains can significantly impact its biological activity.
Chemical Structure of this compound
Molecular Formula: C₃₀H₄₂O₁₂ CAS Number: 167906-75-4
While a dedicated PubChem entry for this compound is not available, its structure has been reported by commercial vendors. The key structural features of this compound, when compared to paclitaxel, will be the basis for the SAR discussion.
Structure-Activity Relationship (SAR) of Taxane Analogs
The biological activity of taxanes is highly dependent on their three-dimensional structure and the nature of the substituents at various positions. The following sections summarize the key SAR findings for taxanes, which can be extrapolated to guide the design of this compound analogs.
The Taxane Core
The baccatin (B15129273) III core is a fundamental component for the activity of most taxanes. Modifications to this core can have profound effects on microtubule binding and cytotoxicity.
-
C1 Hydroxyl Group: This position is generally considered essential for activity. Its removal or modification often leads to a significant decrease in potency.
-
C2 Benzoate (B1203000) Group: The benzoate at C2 is crucial for activity. Modifications to the aromatic ring can be tolerated to some extent, and in some cases, can even enhance activity or improve properties like water solubility.
-
C4 Acyl Group: The acetyl group at C4 is important. While some modifications are tolerated, its complete removal is detrimental to activity.
-
C5 Substituents: The C5 position is generally not extensively modified in highly active taxanes.
-
C7 Hydroxyl Group: The hydroxyl group at C7 is important for water solubility and can be modified to create prodrugs. Esterification or etherification at this position can lead to analogs with altered pharmacokinetic profiles.
-
C10 Acyl Group: The acetyl group at C10 is not essential for activity and can be replaced with other groups or even removed without a complete loss of function. This position is a common site for modification to improve properties like metabolic stability.
-
Oxetane (B1205548) Ring: The four-membered oxetane ring is a hallmark of highly active taxanes like paclitaxel and is considered critical for their potent microtubule-stabilizing activity. Analogs lacking this ring are generally much less active.
The C13 Side Chain
The ester side chain at the C13 position is absolutely critical for the biological activity of taxanes.
-
α-Hydroxy Group at C2': The hydroxyl group at the C2' position is essential for binding to β-tubulin. Its removal or inversion of stereochemistry leads to a dramatic loss of activity.
-
Amide Group at C3': The amide linkage at C3' is a key interaction point. The nature of the acyl group can be varied. For instance, the tert-butoxycarbonyl group in docetaxel enhances its activity compared to the benzoyl group in paclitaxel in certain contexts.
-
Phenyl Group at C3': The phenyl group at C3' is important for activity, and modifications to this ring can influence potency.
Data Presentation: SAR of Representative Taxane Analogs
The following tables summarize the quantitative biological activity data for a selection of paclitaxel and docetaxel analogs, illustrating the SAR principles discussed above. This data can serve as a benchmark for the evaluation of novel this compound analogs.
Table 1: Cytotoxicity of Paclitaxel Analogs with Modifications on the Taxane Core
| Compound | Modification | Cell Line | IC50 (nM) |
| Paclitaxel | - | A549 (Lung) | 3.5 |
| 7-epi-Paclitaxel | Inversion of stereochemistry at C7 | A549 (Lung) | >1000 |
| 10-deacetylpaclitaxel | Removal of acetyl group at C10 | A549 (Lung) | 25 |
| Baccatin III | Lacks C13 side chain | A549 (Lung) | >10000 |
Table 2: Cytotoxicity of Docetaxel Analogs with Modifications at the C10 Position
| Compound | R Group at C10 | Cell Line | IC50 (nM) |
| Docetaxel | -OH | LNCaP (Prostate) | 2.1 |
| Analog 1 | -OAc | LNCaP (Prostate) | 3.5 |
| Analog 2 | -O-propionyl | LNCaP (Prostate) | 4.2 |
| Analog 3 | -O-butyryl | LNCaP (Prostate) | 6.8 |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the SAR studies of this compound analogs.
Protocol 1: General Procedure for the Synthesis of Taxane Analogs (Esterification at C7)
This protocol describes a general method for modifying the hydroxyl group at the C7 position of a taxane core, which can be adapted for this compound.
Materials:
-
Taxane starting material (e.g., a derivative of 10-deacetylbaccatin III)
-
Anhydrous pyridine (B92270)
-
Acid anhydride (B1165640) or acid chloride (e.g., acetic anhydride, benzoyl chloride)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the taxane starting material (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the acid anhydride or acid chloride (1.1-1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
Protocol 2: Microtubule Assembly Assay
This assay is used to determine the ability of a compound to promote the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
GTP (Guanosine-5'-triphosphate) solution
-
PEM buffer (PIPES, EGTA, MgCl₂)
-
Test compound (this compound analog) dissolved in DMSO
-
Paclitaxel (as a positive control)
-
DMSO (as a vehicle control)
-
Spectrophotometer capable of reading absorbance at 340 nm with temperature control
Procedure:
-
Prepare a stock solution of tubulin in PEM buffer.
-
Prepare serial dilutions of the test compound and paclitaxel in PEM buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
In a 96-well plate, add the tubulin solution to each well.
-
Add the test compound, paclitaxel, or DMSO to the respective wells.
-
Initiate the polymerization by adding GTP to each well and immediately place the plate in the spectrophotometer pre-warmed to 37 °C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.
-
Plot the absorbance as a function of time. The rate of polymerization and the maximum polymer mass can be used to quantify the activity of the compound.
Protocol 3: Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound analog) dissolved in DMSO
-
Paclitaxel (as a positive control)
-
DMSO (as a vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and paclitaxel in a complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds or controls.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Mandatory Visualizations
Signaling Pathway of Taxane-Induced Apoptosis
Caption: Signaling pathway of taxane-induced apoptosis.
Experimental Workflow for SAR Studies
Caption: Workflow for SAR studies of taxane analogs.
Logical Relationships in Taxane SAR
Caption: Logical relationships in taxane SAR.
Troubleshooting & Optimization
Taxachitriene B stability and degradation issues
Disclaimer: Information on the stability and degradation of Taxachitriene B is limited. The following guidance is based on the known properties of related taxane (B156437) compounds and general principles of chemical stability. Researchers should use this information as a starting point for their own empirical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: this compound should be stored at -20°C in a tightly sealed container, protected from light. It is recommended to store it in a dry and well-ventilated area.[1] Avoid repeated freeze-thaw cycles. For long-term storage, aliquoting the compound is advisable to minimize degradation.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the structure of related taxanes like paclitaxel (B517696), this compound is likely susceptible to degradation through hydrolysis of its ester groups and cleavage of the oxetane (B1205548) ring, particularly under acidic or basic conditions.[2] Oxidation and photodegradation are also potential degradation pathways that should be considered.
Q3: How can I monitor the stability of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for monitoring the stability of taxanes.[3][4][5][6][7] A reverse-phase C18 column is typically used. For more detailed analysis and identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is recommended.[8][9][10][11]
Q4: What are the potential biological targets and signaling pathways affected by this compound?
A4: As a member of the taxane family, this compound is predicted to interact with microtubules, stabilizing them and leading to cell cycle arrest.[1][12][13][14] This can induce apoptosis through various signaling pathways, including the phosphorylation of Bcl-2.[12][13][14] The primary cellular effect is the disruption of mitotic spindle formation, which is crucial for cell division.[12][15][16]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | Ensure storage at -20°C and minimize exposure to light and air. Prepare fresh solutions for each experiment from a new aliquot. |
| Instability in the experimental medium (e.g., acidic or basic pH). | Check the pH of your experimental buffers. Taxanes are generally most stable in a slightly acidic to neutral pH range (around pH 4-7).[2] Consider performing a pilot stability study in your specific medium. | |
| Appearance of unexpected peaks in HPLC analysis. | Formation of degradation products. | Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products. Use LC-MS/MS to characterize the structure of these new peaks. |
| Contamination of the sample or solvent. | Use high-purity solvents and handle the compound in a clean environment. Run a blank solvent injection to check for system contamination. | |
| Poor solubility of this compound. | Inappropriate solvent choice. | Taxanes are often poorly soluble in aqueous solutions.[17] Use organic solvents like DMSO, ethanol, or acetonitrile (B52724) for initial stock solutions. For aqueous buffers, the final concentration of the organic solvent should be kept low and tested for its effect on the experiment. |
| Inconsistent experimental results. | Variability in the purity of different batches of this compound. | Always check the certificate of analysis for the purity of each batch. If possible, perform a quick purity check by HPLC upon receiving a new batch. |
| Photodegradation during experimental setup. | Protect solutions containing this compound from light by using amber vials or covering the containers with aluminum foil. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure to intentionally degrade this compound under various stress conditions to identify potential degradation products and assess its intrinsic stability.
Materials:
-
This compound
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV detector or LC-MS/MS system
-
C18 reverse-phase HPLC column
-
pH meter
-
UV lamp (for photostability)
-
Oven (for thermal stability)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 2 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store protected from light at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 70°C for 48 hours. Dissolve in the mobile phase before analysis.
-
Photodegradation: Expose a solution of this compound (in a quartz cuvette) to UV light (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.
-
Analysis: Analyze all stressed samples, along with a control sample (stock solution diluted with mobile phase), by HPLC or LC-MS/MS.
Protocol 2: HPLC Method for Stability Analysis of this compound
This is a general-purpose HPLC method that can be optimized for the analysis of this compound and its degradation products.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Initial: 40% Acetonitrile | |
| Gradient: Linearly increase to 90% Acetonitrile over 20 minutes | |
| Hold: 90% Acetonitrile for 5 minutes | |
| Return to initial conditions: 5 minutes | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 227 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
Note: This method should be validated for specificity, linearity, accuracy, and precision for this compound analysis.
Data Presentation
Table 1: Summary of Potential Stress Conditions for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 hours | Ester hydrolysis, oxetane ring opening |
| Base Hydrolysis | 0.1 M NaOH at RT | 2 hours | Ester hydrolysis |
| Oxidation | 3% H₂O₂ at RT | 24 hours | Oxidation of hydroxyl groups and other sensitive moieties |
| Thermal Degradation | 70°C (solid state) | 48 hours | General decomposition |
| Photodegradation | UV light (254 nm) | 24 hours | Photochemical reactions |
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Generalized signaling pathway for taxane-induced apoptosis.
References
- 1. Stabilization of Microtubules by Taxane Diterpenoids: Insight from Docking and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Development and Validation of a Highly Sensitive HPLC Method for Determination of Paclitaxel in Pharmaceutical Dosage forms and Biological Samples | Bentham Science [eurekaselect.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Profiling taxanes in Taxus extracts using lc/ms and lc/ms/ms techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of an LC-MS/MS method for the analysis of poly (lactic-co-glycolic acid) nanoparticles for taxane chemotherapy [harvest.usask.ca]
- 10. High-performance liquid chromatography/tandem mass spectrometry for the quantitative analysis of a novel taxane derivative (BAY59-8862) in biological samples and characterisation of its metabolic profile in rat bile samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Taxanes: microtubule and centrosome targets, and cell cycle dependent mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Taxane Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinPGx [clinpgx.org]
- 15. Frontiers | Cell death in cancer chemotherapy using taxanes [frontiersin.org]
- 16. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding the Structure and Stability of Paclitaxel Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting Taxachitriene B solubility for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Taxachitriene B in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro assays?
A1: Based on the solubility of structurally related taxane (B156437) compounds, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] Other potential solvents include chloroform, dichloromethane, ethyl acetate, and acetone, though their compatibility with specific cell-based assays should be carefully evaluated.[1]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, dissolve this compound in high-purity, anhydrous DMSO to a desired high concentration (e.g., 10 mM). Gently vortex or sonicate at room temperature to ensure the compound is fully dissolved. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What is the expected mechanism of action for this compound?
A3: As a member of the taxane family, this compound is expected to function as a microtubule stabilizer. Taxanes bind to β-tubulin, promoting the assembly of microtubules and inhibiting their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death).
Q4: Which signaling pathways are likely affected by this compound?
A4: Based on the known mechanisms of other taxanes, this compound is likely to induce apoptosis through the modulation of key signaling pathways, including the p53 and Bcl-2 pathways. Taxane-induced microtubule disruption can lead to the activation of the tumor suppressor p53 and the phosphorylation of anti-apoptotic Bcl-2 family members, thereby promoting apoptosis.
Troubleshooting Guide for this compound Solubility in In Vitro Assays
Issues with the solubility of this compound can lead to inconsistent and unreliable experimental results. This guide addresses common problems and provides solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound upon dilution of DMSO stock in aqueous cell culture medium. | 1. The final concentration of this compound exceeds its aqueous solubility. 2. The final concentration of DMSO is too low to maintain solubility. 3. Interaction with components in the cell culture medium (e.g., proteins in serum). | 1. Optimize Final Concentration: Perform a serial dilution to determine the maximum tolerated concentration of this compound in your specific cell culture medium without precipitation. 2. Adjust Final DMSO Concentration: Ensure the final DMSO concentration in the culture medium is sufficient to maintain solubility but remains non-toxic to the cells (typically ≤ 0.5%). A final DMSO concentration of 0.1% is often a good starting point. 3. Serum Considerations: If using serum-containing medium, consider performing initial solubility tests in serum-free medium to assess baseline solubility. If the compound is more soluble in serum-free medium, precipitation may be due to protein binding. |
| Inconsistent or lower-than-expected biological activity. | 1. Incomplete dissolution of the stock solution. 2. Degradation of this compound in the stock solution or in the final assay medium. 3. Adsorption of the compound to plasticware. | 1. Ensure Complete Dissolution: After thawing, ensure the DMSO stock solution is at room temperature and vortexed thoroughly before use. Visually inspect for any precipitate. 2. Assess Stability: Prepare fresh working solutions for each experiment. To assess stability in your assay medium, incubate the compound in the medium for the duration of your experiment, then analyze its concentration by a suitable method like HPLC. 3. Use Low-Binding Plasticware: For sensitive assays, consider using low-protein-binding microplates and pipette tips. |
| High background or off-target effects observed in control wells. | 1. Cytotoxicity of the DMSO solvent at the concentration used. | 1. Include a Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO as the treated wells) to assess the effect of the solvent on your cells. 2. Reduce DMSO Concentration: If DMSO toxicity is observed, lower the final concentration of DMSO in your assay. This may require preparing a more concentrated stock solution of this compound if solubility permits. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath at room temperature can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro Microtubule Polymerization Assay
This assay can be used to confirm the effect of this compound on microtubule assembly.
-
Reagents and Materials:
-
Purified tubulin protein (>99% pure)
-
GTP solution
-
This compound dissolved in DMSO
-
General tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.
-
-
Procedure:
-
On ice, prepare the reaction mixtures in a pre-chilled 96-well plate. Each well should contain the polymerization buffer, GTP (final concentration 1 mM), and either this compound at various concentrations or a vehicle control (DMSO).
-
Initiate the reaction by adding the purified tubulin (final concentration ~2-3 mg/mL) to each well.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates microtubule polymerization.
-
Compare the polymerization curves of the this compound-treated samples to the vehicle control. Enhanced polymerization is indicative of a microtubule-stabilizing agent.
-
Visualizations
References
Technical Support Center: Optimizing Taxachitriene B Dosage for Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Taxachitriene B, a taxane-class microtubule-stabilizing agent, for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, like other taxanes such as Paclitaxel (Taxol), functions by stabilizing microtubules.[1] Microtubules are essential components of the cytoskeleton involved in various cellular processes, including cell division. By stabilizing these structures, this compound disrupts the dynamic instability required for mitotic spindle formation, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[1][2]
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is highly dependent on the cell line being used. For initial experiments, a broad dose-response curve is recommended to determine the half-maximal inhibitory concentration (IC50). A typical starting range for taxane-class compounds can be from low nanomolar (e.g., 1 nM) to micromolar (e.g., 10 µM) concentrations.
Q3: How long should I expose my cells to this compound?
A3: The duration of exposure will vary depending on the experimental goals and the cell line's doubling time. For cytotoxicity assays, common incubation times are 24, 48, and 72 hours.[3][4] Shorter incubation times may be sufficient for studying effects on microtubule dynamics, while longer exposures are typically used to assess cell viability and apoptosis.
Q4: I am observing high levels of cytotoxicity even at low concentrations. What could be the cause?
A4: Several factors can contribute to high cytotoxicity:
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to microtubule-stabilizing agents.
-
Incorrect Dosage Calculation: Double-check all calculations for dilutions and final concentrations.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells (typically <0.1%).
-
Experimental Error: Review cell seeding densities and ensure uniform drug distribution across wells.[5]
Troubleshooting Guides
Issue 1: High variability in results between replicate wells.
-
Possible Cause: Uneven cell seeding, edge effects in the culture plate, or inaccurate pipetting of the compound.
-
Troubleshooting Steps:
-
Improve Seeding Technique: Ensure a single-cell suspension before plating and use a consistent seeding pattern.
-
Mitigate Edge Effects: Avoid using the outer wells of the plate for treatment, as they are more prone to evaporation. Fill them with sterile PBS or media instead.[5]
-
Pipetting Accuracy: Use calibrated pipettes and ensure thorough mixing of the drug solution before adding it to the wells.
-
Issue 2: Cells are developing resistance to this compound over time.
-
Possible Cause: Continuous exposure to a sub-lethal concentration of the drug can lead to the selection of a resistant cell population. Mechanisms of taxane (B156437) resistance can include upregulation of drug efflux pumps (like P-glycoprotein), mutations in tubulin, or alterations in apoptotic and survival signaling pathways.[6]
-
Troubleshooting Steps:
-
Confirm Resistance: Perform an IC50 assay on the suspected resistant cell line and compare it to the parental line.[7]
-
Investigate Mechanism: Analyze the expression of common resistance markers (e.g., MDR1 gene).
-
Consider Combination Therapy: Investigate the use of this compound in combination with other agents that may overcome resistance, such as inhibitors of the PI3K/Akt/mTOR pathway.[6]
-
Issue 3: Unexpected morphological changes in cells not related to apoptosis.
-
Possible Cause: At certain concentrations, microtubule stabilization can induce cellular senescence or changes in cell shape and adhesion without immediately triggering cell death. Taxanes can also induce the formation of micronuclei.[2]
-
Troubleshooting Steps:
-
Microscopy Analysis: Carefully document morphological changes using phase-contrast or fluorescence microscopy.
-
Senescence Markers: Assay for markers of senescence, such as beta-galactosidase activity.
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution and identify arrest at the G2/M phase.[7]
-
Quantitative Data Summary
The following tables provide representative data for a hypothetical taxane-class compound, "this compound," to guide experimental design. Actual values will vary between cell lines.
Table 1: Example IC50 Values for this compound in Various Cancer Cell Lines after 72-hour exposure.
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast | 5.2 |
| A549 | Lung | 12.8 |
| HeLa | Cervical | 8.5 |
| OVCAR-3 | Ovarian | 3.1 |
| PC-3 | Prostate | 25.6 |
Table 2: Time-Dependency of this compound Cytotoxicity in a Hypothetical Cell Line.
| Exposure Time | IC50 (nM) |
| 24 hours | 50.3 |
| 48 hours | 15.1 |
| 72 hours | 8.5 |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or WST-1)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of this compound in culture medium. A common approach is to use a 2-fold or 3-fold serial dilution.
-
Treatment: Remove the old medium and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Viability Assay: Add the cell viability reagent (e.g., MTT, WST-1) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance using a microplate reader at the appropriate wavelength.[7]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvest: Collect both adherent and floating cells. Centrifuge to pellet the cells and wash with cold PBS.[7]
-
Fixation: Resuspend the cell pellet in cold 70% ethanol (B145695) while vortexing gently to prevent clumping. Incubate for at least 2 hours at -20°C.[7]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
Visualizations
Caption: Workflow for determining the optimal dosage of this compound.
Caption: Key signaling events following this compound treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Cell death in cancer chemotherapy using taxanes [frontiersin.org]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Taxachitriene B Production
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the production of Taxachitriene B. This resource provides troubleshooting guidance and answers to frequently asked questions to address common challenges encountered during the scaling up of this compound production, particularly in microbial systems like Saccharomyces cerevisiae.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low or No Production of this compound
| Possible Cause | Troubleshooting Steps |
| Suboptimal Gene Expression | 1. Codon Optimization: Ensure the genes in your biosynthetic pathway, especially taxadiene synthase (TS) and any cytochrome P450s, are codon-optimized for your expression host (e.g., S. cerevisiae).2. Promoter Strength: Use strong, well-characterized promoters to drive the expression of your pathway genes. For example, in S. cerevisiae, galactose-inducible promoters like GAL1 are often used.[1] 3. Gene Copy Number: Increase the copy number of rate-limiting enzyme genes. This can be achieved through multi-copy plasmids or genomic integration of multiple expression cassettes.[1][2] |
| Poor Enzyme Solubility/Activity | 1. Solubility Tags: Fuse solubility-enhancing tags (e.g., maltose-binding protein) to enzymes with poor solubility, such as taxadiene synthase (TASY).[1][3] 2. N-Terminal Truncation: Truncate the N-terminus of TASY, as this has been shown to improve its solubility and activity.[1] 3. Enzyme Fusion: Create fusion proteins of sequential enzymes in the pathway (e.g., GGPPS-TS) to enhance substrate channeling and overcome compartmentalization issues.[2][4] |
| Precursor Limitation | 1. Overexpress Mevalonate (B85504) Pathway Genes: Enhance the flux towards the precursor geranylgeranyl pyrophosphate (GGPP) by overexpressing key genes in the mevalonate (MVA) pathway, such as a truncated HMG-CoA reductase (tHMGR), ERG20 (farnesyl pyrophosphate synthase), and GGPPS.[5] 2. Downregulate Competing Pathways: Reduce the metabolic drain on precursors by downregulating or knocking out competing pathways, such as sterol biosynthesis. |
| Toxicity of Intermediates | 1. Two-Phase Fermentation: Implement a two-phase fermentation system using an organic solvent (e.g., n-dodecane) to sequester toxic hydrophobic intermediates like taxadiene, thereby reducing their inhibitory effects on the cells.[6][7] |
Issue 2: Inconsistent Product Yields at Different Scales
| Possible Cause | Troubleshooting Steps |
| Poor Mass and Heat Transfer in Bioreactor | 1. Optimize Agitation and Aeration: Carefully optimize the agitation speed and aeration rate to ensure sufficient oxygen supply and homogenous mixing without causing excessive shear stress on the cells.[8][9] 2. Fed-Batch Strategy: Employ a fed-batch fermentation strategy to control the substrate feed rate, prevent the accumulation of inhibitory byproducts like ethanol, and maintain optimal growth conditions.[10][11][12][13] |
| Suboptimal Fermentation Conditions | 1. Temperature Optimization: Evaluate the effect of cultivation temperature on both cell growth and product formation. For instance, reducing the temperature to 20°C has been shown to increase taxadiene titers in S. cerevisiae.[1] 2. pH Control: Maintain a stable pH in the bioreactor, as pH shifts can significantly impact enzyme activity and cell viability.[10] |
| Genetic Instability of Production Strain | 1. Genomic Integration: For long-term production stability, integrate the biosynthetic pathway genes into the host chromosome rather than relying on plasmids, which can be unstable.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a realistic target titer for this compound's precursor, taxadiene, in a lab-scale fermenter?
A1: Recent studies have reported taxadiene titers of up to 184.2 mg/L in a 3 L fed-batch fermentation with engineered Saccharomyces cerevisiae.[2][4] Titers in shake flask cultures are typically lower, with reports of up to 129 mg/L.[1] Achieving high titers often involves a combination of metabolic engineering strategies and optimized fermentation conditions.
Q2: How can I improve the supply of the precursor GGPP in my yeast strain?
A2: To enhance the production of the diterpene precursor geranylgeranyl pyrophosphate (GGPP), you can overexpress the endogenous yeast GGPP synthase (BTS1).[3] Additionally, increasing the overall flux through the mevalonate (MVA) pathway by overexpressing key enzymes like a truncated HMG-CoA reductase (tHMGR) is a common and effective strategy.[3][14]
Q3: What are the main challenges in the downstream processing of this compound?
A3: The primary challenges in downstream processing include:
-
Low Concentration: this compound is produced at relatively low concentrations in the fermentation broth, requiring efficient extraction and concentration methods.
-
Complex Mixture: The fermentation broth contains a complex mixture of cells, media components, and byproducts, which can interfere with purification.
-
Hydrophobicity: As a diterpene, this compound is hydrophobic, which influences the choice of extraction solvents and chromatography resins.
-
Cost: Downstream processing can be a significant portion of the overall production cost.
A typical downstream process would involve cell separation, solvent extraction of the product from the broth, followed by chromatographic purification steps.
Q4: Are there any specific analytical methods for quantifying this compound?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common method for the analysis and quantification of terpenes like this compound.[4][15] For structural elucidation and confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is used.[16]
Quantitative Data Summary
The following table summarizes reported production titers for taxadiene, the direct precursor to this compound, in engineered Saccharomyces cerevisiae.
| Production Scale | Strain Engineering Highlights | Cultivation Conditions | Taxadiene Titer (mg/L) | Reference |
| Shake Flask | Multi-copy chromosomal integration of TASY with solubility tags | Reduced temperature (20°C) | 129 ± 15 | [1] |
| 250 mL Bioreactor | Multi-copy chromosomal integration of TASY with solubility tags | 30°C | 53 | [1] |
| 3 L Bioreactor | GGPPS-TS fusion enzyme, multi-copy plasmid | Fed-batch fermentation | 184.2 ± 0.56 | [2][4] |
| Shake Flask | Overexpression of ILV2, TRR1, ADE13, and ECM31 | - | 215 | [17] |
| Shake Flask | Overexpression of BTS1, MBP-TS fusion | - | 2.05 | [3] |
Key Experimental Protocols
Protocol 1: High-Density Fed-Batch Fermentation of S. cerevisiae for Terpene Production
This protocol is a general guideline and should be optimized for your specific strain and process.
-
Inoculum Preparation:
-
Inoculate a single colony of your engineered S. cerevisiae strain into 50 mL of appropriate seed medium in a 250 mL shake flask.
-
Incubate at 30°C with shaking at 200-250 rpm for 24-48 hours until the culture reaches the late exponential phase.
-
-
Bioreactor Setup:
-
Prepare a 3 L bioreactor with 1.5 L of batch medium. A common medium is YPD (Yeast Extract, Peptone, Dextrose).
-
Sterilize the bioreactor and medium.
-
Set the initial temperature to 30°C (or your optimized temperature, e.g., 20°C) and pH to 5.0, controlled with the addition of an appropriate acid/base.
-
Maintain dissolved oxygen (DO) above 20% by controlling agitation and aeration.
-
-
Fermentation:
-
Inoculate the bioreactor with the seed culture to an initial OD600 of ~0.1.
-
Once the initial carbon source in the batch medium is depleted (indicated by a sharp increase in DO), start the fed-batch phase.
-
Feed a concentrated glucose solution (e.g., 500 g/L) at an exponentially increasing rate to maintain a constant specific growth rate.
-
If using an inducible promoter (e.g., GAL1), add the inducer (e.g., galactose) at the appropriate time, often after an initial period of biomass accumulation.
-
If employing a two-phase system, add a sterile organic solvent like n-dodecane to the fermenter at the start of the production phase.
-
-
Sampling and Analysis:
-
Take samples periodically to monitor cell density (OD600), substrate consumption, and product formation.
-
Analyze product concentration using GC-MS.
-
Protocol 2: Extraction and Quantification of Diterpenes from Fermentation Broth by GC-MS
-
Sample Preparation:
-
Take a known volume of the fermentation broth (e.g., 1 mL). If using a two-phase system, sample the organic phase.
-
If sampling the whole broth, perform a liquid-liquid extraction with an equal volume of a non-polar organic solvent like ethyl acetate (B1210297) or hexane. Vortex vigorously and centrifuge to separate the phases.
-
Collect the organic phase containing the diterpenes.
-
Add an internal standard (e.g., a commercially available terpene not produced by your strain) to the organic extract for quantification.
-
Dry the organic extract over anhydrous sodium sulfate (B86663) and transfer to a clean vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 250°C.
-
Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 min.
-
Ramp to 200°C at 10°C/min.
-
Ramp to 300°C at 20°C/min, hold for 5 min.
-
-
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Scan range of m/z 40-500.
-
Data Analysis: Identify this compound based on its retention time and mass spectrum compared to a standard (if available) or by library matching. Quantify using the peak area relative to the internal standard.
-
Visualizations
References
- 1. Enhanced production of taxadiene in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elimination of enzymes catalysis compartmentalization enhancing taxadiene production in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Developing a Yeast Platform Strain for an Enhanced Taxadiene Biosynthesis by CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Elimination of enzymes catalysis compartmentalization enhancing taxadiene production in Saccharomyces cerevisiae [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Two-Phase Fermentation Systems for Microbial Production of Plant-Derived Terpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Scale-up from microtiter plate to laboratory fermenter: evaluation by online monitoring techniques of growth and protein expression in Escherichia coli and Hansenula polymorpha fermentations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. High-cell-density fermentation of recombinant Saccharomyces cerevisiae using glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fed-batch cultivation of Saccharomyces cerevisiae in a hyperbaric bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. scielo.br [scielo.br]
- 14. Metabolic engineering of taxadiene biosynthesis in yeast as a first step towards Taxol (Paclitaxel) production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Batch-to-Batch Variability of Taxachitriene B Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction and analysis of Taxachitriene B, a key diterpenoid from Taxus species. Our goal is to help you achieve consistent and reproducible results by minimizing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in botanical extracts is a common challenge stemming from several factors:
-
Raw Material Inconsistency: The chemical composition of Taxus species can vary significantly due to genetic differences, geographical location, climate, harvest time, and storage conditions.[1][2]
-
Extraction Process Fluctuations: Minor deviations in extraction parameters such as solvent composition, temperature, pressure, and extraction time can lead to significant differences in the final extract.[3][4]
-
Post-Extraction Handling: The stability of this compound can be affected by post-extraction processing and storage conditions, including exposure to light, temperature, and oxygen.[4][5]
-
Analytical Method Variability: Inconsistencies in sample preparation, instrument calibration, and data processing can introduce variability in the quantification of this compound.
Q2: How can I standardize the quality of my raw Taxus material?
Standardizing your raw material is a critical first step. Implementing a robust quality control protocol is essential. This should include:
-
Botanical Identification: Accurate identification and authentication of the Taxus species are necessary to ensure you are starting with the correct plant material.
-
Macroscopic and Microscopic Examination: Visually inspect the plant material for any signs of damage, contamination, or adulteration.
-
Chemical Fingerprinting: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to create a chemical fingerprint of the raw material, allowing for comparison between batches.
-
Moisture Content Analysis: Drying the plant material to a consistent moisture content helps to standardize the starting material and improve extraction efficiency.
Q3: Which extraction method is best for minimizing variability of this compound?
Several advanced extraction techniques can offer better control and reproducibility compared to traditional methods. Ultrasound-Assisted Extraction (UAE) is a highly effective method that can reduce extraction time and improve yield.[1] Microwave-Assisted Extraction (MAE) and Pressurized Liquid Extraction (PLE) are also excellent alternatives that allow for precise control over extraction parameters. The key is to select a method that you can precisely control and validate within your laboratory.
Q4: What are the critical parameters to control during Ultrasound-Assisted Extraction (UAE)?
For consistent results with UAE, the following parameters must be tightly controlled:
-
Ultrasonic Power and Frequency: These determine the intensity of the cavitation effect, which disrupts the plant cell walls.
-
Extraction Time: The duration of sonication needs to be optimized to maximize yield without causing degradation of thermolabile compounds.
-
Temperature: The extraction temperature should be carefully monitored and controlled as excessive heat can lead to the degradation of this compound.
-
Solvent-to-Solid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.
-
Solvent Composition: The type and concentration of the solvent are critical for selectively extracting this compound.
Troubleshooting Guides
Raw Material and Extraction Issues
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inadequate cell disruption. | Increase ultrasonic power or extraction time. Ensure the plant material is finely ground. |
| Improper solvent selection. | Use a solvent system with appropriate polarity for this compound (e.g., methanol, ethanol (B145695), or a mixture with water). | |
| Suboptimal extraction temperature. | Optimize the extraction temperature. While higher temperatures can increase solubility, they may also lead to degradation. | |
| Inconsistent Yields Between Batches | Variability in raw material. | Implement a strict raw material qualification protocol (see FAQ Q2). Source material from a single, reputable supplier if possible. |
| Inconsistent extraction parameters. | Calibrate all equipment regularly. Strictly adhere to the validated Standard Operating Procedure (SOP) for extraction. | |
| Degradation of this compound | Excessive heat during extraction. | Use a temperature-controlled ultrasonic bath or a cooling system. Reduce the extraction time. |
| Exposure to light or air. | Conduct the extraction in amber glassware and consider using an inert atmosphere (e.g., nitrogen). |
HPLC Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Column degradation. | Replace the column. Ensure the mobile phase pH is within the column's recommended range. |
| Sample overload. | Reduce the injection volume or dilute the sample. | |
| Incompatibility between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase if possible. | |
| Fluctuating Retention Times | Inconsistent mobile phase composition. | Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Pump issues (leaks, air bubbles). | Check for leaks in the system. Purge the pump to remove any air bubbles. | |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell. | Filter all solvents before use. Flush the detector cell with a strong, appropriate solvent. |
| Air bubbles in the system. | Degas the mobile phase. Check for loose fittings that could allow air to enter the system. |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation:
-
Dry the Taxus needles or twigs at 40°C to a constant weight.
-
Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material and place it in a 50 mL conical flask.
-
Add 20 mL of 80% ethanol (v/v) to the flask.
-
Place the flask in an ultrasonic bath with temperature control.
-
Set the ultrasonic power to 150 W and the frequency to 40 kHz.
-
Set the extraction temperature to 45°C.
-
Sonicate for 30 minutes.
-
-
Post-Extraction:
-
After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an amber HPLC vial for analysis.
-
Protocol 2: HPLC Quantification of this compound
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
0-20 min: 30-70% A
-
20-25 min: 70-30% A
-
25-30 min: 30% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 227 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard (1 mg/mL) in methanol.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
-
Analysis:
-
Inject the calibration standards to generate a standard curve.
-
Inject the prepared this compound extract samples.
-
Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.
-
Quantify the amount of this compound in the samples using the calibration curve.
-
Data Presentation
Table 1: Representative Comparison of Extraction Methods for Taxane-like Compounds
| Extraction Method | Solvent | Temperature (°C) | Time | Relative Yield (%) | Reproducibility (RSD %) |
| Maceration | 80% Ethanol | 25 | 24 h | 65 | < 15 |
| Soxhlet Extraction | Methanol | 65 | 8 h | 80 | < 10 |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol | 45 | 30 min | 100 | < 5 |
| Microwave-Assisted Extraction (MAE) | 70% Methanol | 60 | 5 min | 95 | < 5 |
Note: This data is representative and intended for comparative purposes. Actual yields and reproducibility will vary depending on the specific experimental conditions and the raw material.
Visualizations
Caption: Workflow for the extraction and analysis of this compound.
Caption: Decision tree for troubleshooting batch-to-batch variability.
References
- 1. researchgate.net [researchgate.net]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. svg - graphviz: change color of some nodes - Stack Overflow [stackoverflow.com]
Technical Support Center: Overcoming Taxane Resistance in Cancer Cell Lines
Introduction: This technical support center provides guidance for researchers encountering resistance to taxanes, a class of microtubule-stabilizing agents used in cancer therapy. While the query specified Taxachitriene B, publically available research on this specific compound is limited. Therefore, this guide focuses on the well-documented mechanisms of resistance to the broader taxane (B156437) class of drugs (e.g., paclitaxel, docetaxel), which are expected to be applicable to novel taxane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of taxane resistance in cancer cell lines?
A1: Taxane resistance is a multifaceted issue involving various cellular changes. The most commonly observed mechanisms include:
-
Overexpression of Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump taxanes out of the cell, reducing the intracellular drug concentration.[1][2]
-
Alterations in Microtubule Dynamics: Changes in the expression of different β-tubulin isotypes or mutations in the tubulin protein can prevent taxanes from effectively binding to and stabilizing microtubules.[1][3]
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) or downregulation of pro-apoptotic proteins can render cells resistant to taxane-induced cell death.[1][4]
-
Activation of Pro-Survival Signaling Pathways: Alterations in signaling pathways such as PI3K/Akt/mTOR and NF-κB can promote cell survival and proliferation, counteracting the cytotoxic effects of taxanes.
-
Cellular Senescence: In some cases, taxane treatment can induce a state of cellular senescence, where cells cease to divide but remain viable, contributing to therapeutic failure.
Q2: How can I determine if my cancer cell line has developed resistance to a taxane?
A2: The development of resistance can be confirmed by a combination of a cellular phenotype and molecular markers:
-
Phenotypic Assessment: A significant increase in the half-maximal inhibitory concentration (IC50) value of the taxane in your cell line compared to the parental (sensitive) cell line is the primary indicator of resistance. This is typically determined using a cell viability assay.
-
Molecular Assessment: Analyze the expression of known resistance markers. For example, increased protein levels of P-gp (MDR1) or altered expression of β-tubulin isotypes can be assessed by Western blotting or qPCR.
Q3: Are there any known biomarkers that can predict taxane resistance?
A3: While no single biomarker is universally predictive, several have been associated with taxane resistance.[5] The expression of P-glycoprotein (MDR1) is a well-studied marker for multidrug resistance.[2] Additionally, the expression levels of specific β-tubulin isotypes and the presence of mutations in the TP53 gene have been linked to taxane sensitivity.[4] The protein prohibitin1 has also been identified as a potential biomarker and therapeutic target for taxane resistance.[6]
Troubleshooting Experimental Issues
Problem 1: Inconsistent IC50 values in cell viability assays.
| Possible Cause | Troubleshooting Suggestion |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Create a standard operating procedure (SOP) for cell counting and seeding. |
| Drug Dilution Errors | Prepare fresh drug dilutions for each experiment. Perform serial dilutions carefully and use calibrated pipettes. |
| Incubation Time | Use a consistent incubation time with the drug for all experiments. |
| Cell Line Instability | Use cells from a low passage number and regularly check for mycoplasma contamination. |
Problem 2: No detectable P-glycoprotein (P-gp) expression in resistant cells via Western blot.
| Possible Cause | Troubleshooting Suggestion |
| Antibody Quality | Use a P-gp antibody validated for Western blotting. Run a positive control (e.g., a known P-gp overexpressing cell line). |
| Low Protein Expression | Increase the amount of protein loaded onto the gel. Use a more sensitive detection reagent. |
| Alternative Resistance Mechanism | The resistance in your cell line may be independent of P-gp. Investigate other mechanisms such as tubulin alterations or apoptosis evasion. |
Problem 3: Difficulty in establishing a stable taxane-resistant cell line.
| Possible Cause | Troubleshooting Suggestion |
| Drug Concentration Too High | Start with a low concentration of the taxane (around the IC20) and gradually increase the concentration in a stepwise manner over several months. |
| Cell Line Intolerance | Some cell lines may not be able to develop high levels of resistance. Consider using a different parental cell line. |
| Clonal Selection | The resistant population may be a small sub-clone. Use single-cell cloning to isolate and expand resistant colonies. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of the taxane compound. Replace the culture medium with medium containing the different drug concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for P-glycoprotein (P-gp) Expression
-
Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against P-gp (e.g., clone C219) overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to compare P-gp expression levels between sensitive and resistant cells.
Quantitative Data
Table 1: Example IC50 Values for Paclitaxel in Sensitive and Resistant Cell Lines
| Cell Line | Cancer Type | IC50 (Sensitive) | IC50 (Resistant) | Fold Resistance |
| A549 | Lung Cancer | 5.2 nM | 128.4 nM | ~25-fold |
| MCF-7 | Breast Cancer | 3.8 nM | 97.2 nM | ~26-fold |
| OVCAR-8 | Ovarian Cancer | 7.1 nM | 210.5 nM | ~30-fold |
Note: These are example values and can vary based on experimental conditions.
Visualizations
Signaling Pathways in Taxane Resistance
Caption: Key mechanisms of taxane resistance in cancer cells.
Experimental Workflow for Developing Resistant Cell Lines
Caption: Workflow for generating taxane-resistant cancer cell lines.
References
- 1. Therapeutic strategies to overcome taxane resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Taxane Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Taxane resistance in breast cancer: mechanisms, predictive biomarkers and circumvention strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of Taxane Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
Technical Support Center: Refining Analytical Methods for Taxachitriene B Detection
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical detection of Taxachitriene B in complex mixtures.
Frequently Asked Questions (FAQs)
1. What are the initial steps for developing an analytical method for this compound?
Developing a robust analytical method for this compound, a taxane (B156437) diterpenoid, typically involves a multi-step process. The initial focus should be on sample preparation to efficiently extract the analyte from the complex matrix, followed by the development of a selective and sensitive detection method, commonly High-Performance Liquid Chromatography (HPLC) coupled with a detector like a UV-Vis spectrophotometer or a Mass Spectrometer (MS). For complex mixtures, LC-MS/MS is often the preferred technique due to its high selectivity and sensitivity.[1]
2. Which extraction method is recommended for isolating this compound from plant matrices?
Several extraction techniques can be employed for isolating taxanes from Taxus species. A common and effective approach involves solvent extraction using polar solvents.[2] Methods such as ultrasound-assisted extraction (UAE) and pressurized liquid extraction (PLE) have been shown to be efficient for extracting taxoids from yew twigs.[3] An initial extraction with an ethanol (B145695)/water mixture (between 50-80% ethanol) or methanol (B129727) is a good starting point.[2][4] Subsequent clean-up steps, such as solid-phase extraction (SPE), may be necessary to remove interfering matrix components before analysis.[5]
3. What are the major challenges in analyzing this compound in complex mixtures?
The analysis of any single compound within a complex mixture presents several hurdles. For this compound, these include:
-
Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the detection and quantification of this compound, either by suppressing or enhancing the analytical signal.
-
Low Concentration: this compound may be present at very low concentrations, requiring highly sensitive analytical instrumentation.
-
Isomeric Compounds: The presence of structurally similar taxane diterpenoids can lead to co-elution and make unambiguous identification and quantification difficult.
-
Analyte Stability: this compound may be susceptible to degradation during sample preparation and analysis.
4. How can I confirm the identity of this compound in my sample?
High-resolution mass spectrometry (HRMS) is a powerful tool for confirming the identity of this compound. By obtaining an accurate mass measurement, a molecular formula can be proposed. Further confirmation is achieved through tandem mass spectrometry (MS/MS), where the fragmentation pattern of the suspected this compound peak is compared to a reference standard or to fragmentation patterns predicted from its chemical structure.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound using HPLC and LC-MS.
HPLC Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No Peak or Very Small Peak | Injection failure. | Ensure the sample vial has sufficient volume and the autosampler is drawing the sample correctly. Check for a pressure drop during injection, which indicates a successful injection.[2] |
| Analyte degradation. | Prepare fresh samples and standards. Investigate the stability of this compound in the chosen solvent. Acetonitrile is often a more stable solvent for analysis than methanol or ethanol.[6] | |
| Incorrect detector wavelength. | Optimize the UV detector wavelength for this compound. If unknown, a photodiode array (PDA) detector can be used to screen a range of wavelengths. | |
| Peak Tailing | Column overload. | Reduce the injection volume or dilute the sample. |
| Strong sample solvent. | Whenever possible, dissolve the sample in the initial mobile phase.[7] | |
| Secondary interactions with the stationary phase. | Use a high-purity silica (B1680970) column (Type B) or add a competing base like triethylamine (B128534) (TEA) to the mobile phase (note: TEA is not suitable for LC-MS). Increasing the buffer concentration in the mobile phase can also help.[2] | |
| Peak Fronting | Sample solvent stronger than the mobile phase. | Dilute the sample in the mobile phase.[8] |
| Column collapse. | Ensure the mobile phase composition is appropriate for the column. Some C18 columns can undergo phase collapse in highly aqueous mobile phases. | |
| Variable Retention Times | Fluctuations in mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. If using a gradient, check the proportioning valve.[2] |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[7] | |
| Column degradation. | The bonded phase of the column may have been stripped. Try a new column.[8] | |
| High Backpressure | Blockage in the system. | Check for blockages in the guard column, column frits, or tubing. |
| Sample precipitation. | Ensure the sample is fully dissolved in the mobile phase. Use a guard column to protect the analytical column from precipitated material.[7] | |
| Buffer precipitation. | Flush the system with water after using buffered mobile phases to prevent salt crystallization.[8] |
LC-MS Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Signal Intensity | Ion suppression from matrix components. | Improve sample clean-up using techniques like solid-phase extraction (SPE). Dilute the sample. Modify the chromatography to separate this compound from the interfering compounds. |
| Inefficient ionization. | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Ensure the mobile phase pH is suitable for the ionization mode (positive or negative). | |
| Analyte degradation in the source. | Reduce the source temperature. | |
| Unstable Signal/Noisy Baseline | Contaminated mobile phase. | Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily. |
| Dirty ion source. | Clean the ion source components according to the manufacturer's instructions. | |
| Incompatible mobile phase additives. | Avoid non-volatile buffers like phosphate. Use volatile additives such as formic acid, acetic acid, or ammonium (B1175870) formate/acetate. | |
| Inconsistent Fragmentation | Fluctuating collision energy. | Ensure the collision energy setting is stable and appropriate for fragmenting the precursor ion of this compound. |
| Incorrect precursor ion selection. | Verify the m/z of the precursor ion for this compound. If unknown, perform a product ion scan to identify the correct precursor. |
Experimental Protocols
Sample Preparation: Extraction of this compound from Taxus Needles
This protocol is a general guideline and should be optimized for your specific sample matrix.
-
Harvesting and Drying: Collect fresh needles from the Taxus species. Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grinding: Grind the dried needles into a fine powder to increase the surface area for extraction.[9]
-
Extraction:
-
Weigh 1 gram of the powdered plant material into a suitable vessel.
-
Add 20 mL of 70% ethanol in water.
-
Place the vessel in an ultrasonic bath for 30 minutes at 40°C.[8]
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process on the plant material pellet with another 20 mL of 70% ethanol to ensure complete extraction.
-
Combine the supernatants.
-
-
Solvent Evaporation: Evaporate the ethanol from the combined extracts under reduced pressure (e.g., using a rotary evaporator).
-
Clean-up (Optional but Recommended):
-
Reconstitute the remaining aqueous extract in a small volume of water.
-
Perform a solid-phase extraction (SPE) using a C18 cartridge to remove highly polar and non-polar impurities.
-
Wash the cartridge with water to remove polar impurities.
-
Elute this compound and other taxanes with methanol or acetonitrile.
-
-
Final Preparation: Evaporate the eluent to dryness and reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.
LC-MS/MS Method for Quantitative Analysis
The following method is a starting point for the analysis of this compound, adapted from a validated method for the related compound, taxine (B1234092) B.[1][5] Method development and validation are required.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1100 Series or equivalent |
| Mass Spectrometer | API 2000 LC-MS/MS system or equivalent |
| Column | Zorbax SB-C18, 4.6 x 50 mm, 5 µm |
| Column Temperature | 45°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a suitable percentage of B, ramp up to elute this compound, followed by a wash and re-equilibration step. |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | To be determined for this compound (For taxine B, it is m/z 584.2 [M+H]+).[5] |
| Product Ions (Q3) | To be determined based on the fragmentation of this compound. |
| Internal Standard | A structurally similar compound not present in the sample, e.g., Docetaxel.[5] |
Quantitative Data Summary (Example)
The following table presents example performance data from a validated LC-MS/MS method for taxine B, a related taxane alkaloid.[5] Similar performance characteristics may be achievable for a validated this compound method.
| Parameter | Value |
| Linearity Range | 0.1 - 500 ng/g |
| Limit of Detection (LOD) | 0.4 ng/g |
| Limit of Quantitation (LOQ) | 2 ng/g |
| Recovery (from SPE) | 86% |
| Intra-day Precision (RSD) | < 10% |
| Inter-day Precision (RSD) | < 15% |
Visualizations
Caption: Workflow for this compound analysis.
Caption: Troubleshooting variable HPLC retention times.
References
- 1. researchgate.net [researchgate.net]
- 2. US5279949A - Process for the isolation and purification of taxol and taxanes from Taxus spp - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of taxine B in body fluids by LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Non-target ROIMCR LC–MS analysis of the disruptive effects of TBT over time on the lipidomics of Daphnia magna - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CA2512095A1 - Harvesting yew biomass for extraction of taxanes and other natural products - Google Patents [patents.google.com]
Validation & Comparative
Differential Effects of Taxanes on Cancer Cell Lines: A Comparative Analysis
A comprehensive guide for researchers on the varied impacts of taxane-based chemotherapy agents, focusing on Paclitaxel and Docetaxel (B913), across different cancer cell lines. This document details cytotoxic effects, impacts on cellular processes, and the underlying molecular mechanisms.
Comparative Cytotoxicity of Paclitaxel and Docetaxel
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a cytotoxic compound. The IC50 values for Paclitaxel and Docetaxel have been determined across a wide range of cancer cell lines, demonstrating their differential efficacy. Generally, both drugs exhibit high potency in the nanomolar range, although sensitivities can vary.
| Cancer Type | Cell Line | Drug | IC50 (nM) | Reference |
| Ovarian Cancer | CAOV-3 | Docetaxel | 0.8 | [4] |
| Paclitaxel | 0.7 | [4] | ||
| OVCAR-3 | Docetaxel | 1.2 | [4] | |
| Paclitaxel | 1.1 | [4] | ||
| SKOV-3 | Docetaxel | 1.7 | [4] | |
| Paclitaxel | 1.8 | [4] | ||
| Breast Cancer | MCF-7 | Paclitaxel | ~5 | [5] |
| MDA-MB-231 | Paclitaxel | ~10 | [5] | |
| Lung Cancer | A549 (p53 wild-type) | Paclitaxel | Induces apoptosis at 2.5 nM | [6] |
| H1299 (p53 null) | Paclitaxel | Induces apoptosis at 2.5 nM | [6] | |
| Colon Carcinoma | HT-29 | Paclitaxel | High Sensitivity | [7] |
| Melanoma | SK-MEL-28 | Paclitaxel | Low Sensitivity | [7] |
Note: IC50 values can vary between studies due to different experimental conditions.
The data indicates that both Docetaxel and Paclitaxel are highly effective against ovarian cancer cell lines, with IC50 values in the low nanomolar range.[4] In breast cancer, the MCF-7 cell line appears to be more sensitive to Paclitaxel than the MDA-MB-231 line.[5] Interestingly, the p53 status of lung cancer cells does not seem to significantly alter the concentration of Paclitaxel required to induce apoptosis, although it may affect the drug concentration at which maximum apoptosis is achieved.[6] Furthermore, a notable difference in sensitivity has been observed between colon carcinoma (HT-29) and melanoma (SK-MEL-28) cell lines, with the former being significantly more susceptible to Paclitaxel-induced cell death.[7]
Differential Effects on Cell Cycle and Apoptosis
Taxanes are well-known for their role as mitotic inhibitors.[2] They function by stabilizing microtubules, which disrupts the normal process of cell division and leads to cell cycle arrest, primarily at the G2/M phase.[5] This arrest can then trigger apoptosis, or programmed cell death. However, the cellular response to taxane (B156437) treatment can differ significantly.
-
Mitotic Arrest: In sensitive cell lines like the colon carcinoma HT-29, treatment with Paclitaxel leads to a clear arrest in mitosis, characterized by the formation of multiple microtubule asters.[7]
-
Apoptosis: This mitotic arrest is often followed by apoptosis, as evidenced by DNA fragmentation.[7] The induction of apoptosis by taxanes can be mediated through both p53-dependent and p53-independent pathways.[5][6]
-
Polyploidy: In contrast, less sensitive cell lines, such as the melanoma SK-MEL-28, may exit mitosis without undergoing cell division, resulting in the formation of polyploid cells.[7] These cells have multiple sets of chromosomes and may be more resistant to subsequent treatment.
-
Necroptosis: In some breast cancer cells, Docetaxel has been shown to induce a form of programmed necrosis called necroptosis, particularly in cells expressing the pro-apoptotic protein BAD.[8]
The following diagram illustrates the general workflow for assessing the effects of taxanes on the cell cycle and apoptosis.
Caption: Workflow for analyzing the differential effects of taxanes on cancer cell lines.
Signaling Pathways Modulated by Taxanes
The cytotoxic effects of taxanes are mediated by their interaction with microtubules. However, the downstream signaling events that determine whether a cell undergoes apoptosis or develops resistance are complex and can vary between cell types.
A key mechanism involves the modulation of the Bcl-2 family of proteins, which are critical regulators of apoptosis.[9] Taxanes can lead to the phosphorylation of anti-apoptotic proteins like Bcl-2, which inactivates them and promotes cell death.[9] In breast cancer cells, Paclitaxel-induced apoptosis has been associated with the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1, in a manner that is independent of estrogen receptor and p53 status.[5]
The following diagram depicts a simplified signaling pathway for taxane-induced apoptosis.
Caption: Simplified signaling pathway of taxane-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in this guide.
Cell Viability and IC50 Determination (MTT Assay)
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the taxane drug. A control group with no drug is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: The medium is then removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting a dose-response curve.[4]
Apoptosis Analysis (Flow Cytometry with Annexin V-FITC and Propidium Iodide)
-
Cell Treatment: Cells are treated with the taxane drug at the desired concentration and for the specified duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in a binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.[11]
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
-
Cell Treatment and Harvesting: Cells are treated and harvested as described for the apoptosis assay.
-
Fixation: The cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity.[5]
References
- 1. Chemistry and chemical biology of taxane anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Taxanes in cancer treatment: Activity, chemoresistance and its overcoming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An evaluation of cytotoxicity of the taxane and platinum agents combination treatment in a panel of human ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Taxol-induced cell cycle arrest and apoptosis: dose-response relationship in lung cancer cells of different wild-type p53 status and under isogenic condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of taxol on two human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BAD sensitizes breast cancer cells to docetaxel with increased mitotic arrest and necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Taxanes - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Anticancer Mechanisms of Taxachitriene B (hypothesized as a Paclitaxel-like taxane) and Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer mechanisms of a hypothesized taxane (B156437), "Taxachitriene B," presumed to function similarly to Paclitaxel, and the well-established anthracycline antibiotic, Doxorubicin. The information presented is based on established scientific literature and is intended to provide an objective overview supported by experimental data and protocols.
Overview of Anticancer Mechanisms
Paclitaxel and Doxorubicin are both potent chemotherapeutic agents, yet they operate through fundamentally different mechanisms to induce cancer cell death. Paclitaxel is a mitotic inhibitor that targets microtubules, while Doxorubicin primarily functions as a DNA-damaging agent.[1][2][3]
-
Paclitaxel (and by extension, the hypothesized this compound) belongs to the taxane family of drugs. Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton.[2][4] By binding to the β-tubulin subunit of microtubules, Paclitaxel prevents their depolymerization, a process crucial for the dynamic reorganization of the microtubule network during cell division.[4][5] This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[6][7]
-
Doxorubicin , an anthracycline antibiotic, exerts its anticancer effects through multiple mechanisms.[1][8] Its principal mode of action is the intercalation into DNA, where it inserts itself between base pairs, thereby inhibiting the synthesis of macromolecules.[3] Doxorubicin also inhibits the enzyme topoisomerase II, which is critical for DNA repair and replication. This inhibition leads to the accumulation of DNA double-strand breaks.[8][9] Furthermore, Doxorubicin is known to generate reactive oxygen species (ROS), which cause oxidative damage to cellular components, including DNA, proteins, and lipids, contributing to its cytotoxic effects.[8][9]
Comparative Efficacy: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Paclitaxel and Doxorubicin in various cancer cell lines, demonstrating their cytotoxic efficacy.
| Cell Line | Cancer Type | Paclitaxel IC50 (nM) | Doxorubicin IC50 (nM) | Reference |
| T47D | Breast Cancer | 1577.2 ± 115.3 | 202.37 ± 3.99 | [10] |
| MDA-MB-231 | Breast Cancer | See Reference | See Reference | [11] |
| ZR75-1 | Breast Cancer | See Reference | See Reference | [11] |
| MCF-7 | Breast Cancer | See Reference | ~8640 | [12] |
Note: Direct comparative IC50 values in the same study under identical conditions are ideal for accurate comparison. The values presented are from different studies and should be interpreted with this in mind. For MDA-MB-231 and ZR75-1 cell lines, the reference indicates that IC50 values were determined but does not provide the specific numerical data in the abstract.
Signaling Pathways
Paclitaxel-Induced Apoptosis and Cell Cycle Arrest
Paclitaxel's stabilization of microtubules activates the spindle assembly checkpoint, leading to a prolonged mitotic arrest.[13][14] This sustained arrest can trigger the intrinsic apoptotic pathway. Key signaling events include the phosphorylation of Bcl-2, an anti-apoptotic protein, which inactivates it.[5][6] This leads to the release of pro-apoptotic proteins like Bax, which permeabilize the mitochondrial membrane, causing the release of cytochrome c.[15] Cytochrome c then activates a cascade of caspases, ultimately leading to apoptosis.[15] The c-Jun N-terminal kinase (JNK) pathway has also been implicated in Paclitaxel-induced apoptosis.[16][17]
Figure 1: Paclitaxel-induced signaling pathway leading to apoptosis.
Doxorubicin-Induced Apoptosis
Doxorubicin induces apoptosis primarily through DNA damage.[1][18] Its intercalation into DNA and inhibition of topoisomerase II lead to DNA strand breaks, which activate DNA damage response pathways.[8][9] This can trigger both intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is initiated by the release of cytochrome c from the mitochondria, similar to the action of Paclitaxel. The generation of ROS by Doxorubicin also contributes to mitochondrial damage and apoptosis induction.[8]
Figure 2: Doxorubicin-induced signaling pathway leading to apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the anticancer mechanisms described above.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[19][20]
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[21] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., Paclitaxel or Doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Figure 3: Workflow for the MTT cell viability assay.
Flow Cytometry for Cell Cycle Analysis
This technique is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[22]
Principle: Propidium (B1200493) iodide (PI) is a fluorescent dye that binds to DNA.[23] The amount of PI fluorescence in a cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.
Protocol:
-
Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with the test compound for the desired time.
-
Harvest and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.[24][25]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[24]
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence is typically detected in the FL2 or FL3 channel.
-
Data Analysis: Analyze the DNA content histograms using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in each phase of the cell cycle.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify specific proteins in a sample, such as the key proteins involved in apoptosis.[26]
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
Protocol:
-
Cell Lysis: Treat cells with the test compound, then lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.[27][28]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
This guide provides a comparative overview of the anticancer mechanisms of a Paclitaxel-like compound and Doxorubicin. While both are effective chemotherapeutic agents, their distinct modes of action—targeting microtubules versus DNA—result in different cellular responses and have implications for their clinical use, potential for combination therapies, and the development of drug resistance. The provided experimental protocols offer a foundation for researchers to further investigate and validate the anticancer properties of novel compounds.
References
- 1. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paclitaxel - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 5. news-medical.net [news-medical.net]
- 6. researchgate.net [researchgate.net]
- 7. Taxol-induced growth arrest and apoptosis is associated with the upregulation of the Cdk inhibitor, p21WAF1/CIP1, in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. remedypublications.com [remedypublications.com]
- 10. scitepress.org [scitepress.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. molbiolcell.org [molbiolcell.org]
- 14. researchgate.net [researchgate.net]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. Paclitaxel induces apoptosis through the TAK1–JNK activation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. stemcell.com [stemcell.com]
- 18. researchgate.net [researchgate.net]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. broadpharm.com [broadpharm.com]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 24. wp.uthscsa.edu [wp.uthscsa.edu]
- 25. corefacilities.iss.it [corefacilities.iss.it]
- 26. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 27. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of Taxachitriene B with Other Taxane Diterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Taxachitriene B, a lesser-known taxane (B156437) diterpenoid, with other well-characterized taxanes such as paclitaxel (B517696) and docetaxel (B913). Due to the limited availability of specific experimental data for this compound, this comparison focuses on its chemical structure in relation to other taxanes and the potential implications for its biological activity based on established structure-activity relationships within the taxane family. This guide also includes detailed experimental protocols for key assays used in the evaluation of taxane diterpenoids.
Introduction to Taxane Diterpenoids
Taxane diterpenoids are a class of natural products primarily isolated from various species of the yew tree (Taxus)[1]. The most prominent member of this class is paclitaxel (Taxol®), a highly successful anticancer drug used in the treatment of various cancers, including ovarian, breast, and lung cancer[1]. Taxanes exert their cytotoxic effects by binding to β-tubulin, stabilizing microtubules, and causing cell cycle arrest at the G2/M phase, ultimately leading to apoptosis[1]. The taxane family is vast, with over 550 known congeners, each with a unique chemical structure that can influence its biological activity.
Structural Comparison of this compound with Other Taxanes
The biological activity of taxanes is intrinsically linked to their complex chemical structures. Key structural features that influence their efficacy and toxicity profiles include the taxane core, the C13 side chain, and various functional groups at different positions.
Table 1: Structural Comparison of Selected Taxane Diterpenoids
| Feature | This compound | Paclitaxel | Docetaxel |
| Chemical Formula | C30H42O12 | C47H51NO14 | C43H53NO14 |
| Molecular Weight | 594.6 g/mol | 853.9 g/mol | 807.9 g/mol |
| Taxane Core | Bicyclic [5.3.1] undecane (B72203) ring system (presumed) | Tetracyclic 6-8-6-4 membered ring system | Tetracyclic 6-8-6-4 membered ring system |
| C13 Side Chain | Information not available | N-benzoyl-3-phenylisoserine | N-tert-butoxycarbonyl-3-phenylisoserine |
| Key Functional Groups | Multiple acetyl and hydroxyl groups | Acetyl groups at C4 and C10, benzoyl group at C2 | Acetyl group at C4, hydroxyl group at C10 |
Note: Detailed structural information for this compound is limited. The comparison is based on its chemical formula and the general taxane scaffold.
The differences in the C13 side chain and substitutions on the taxane core between paclitaxel and docetaxel are known to affect their pharmacological properties, including their interaction with microtubules and their susceptibility to drug resistance mechanisms. The unique substitution pattern of this compound, as suggested by its molecular formula, likely results in a distinct biological activity profile.
Potential Biological Activity of this compound: A Structure-Based Hypothesis
While direct experimental evidence is lacking, we can hypothesize about the potential biological activity of this compound based on the structure-activity relationships of other taxanes. The presence of multiple hydroxyl and acetyl groups could influence its solubility, metabolic stability, and binding affinity to β-tubulin. Further research is required to elucidate the specific mechanism of action and cytotoxic potential of this compound.
Experimental Protocols for the Evaluation of Taxane Diterpenoids
To facilitate future research on this compound and other novel taxanes, this section provides detailed methodologies for key in vitro assays.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound required to inhibit cell growth by 50% (IC50).
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the taxane compounds (e.g., this compound, paclitaxel) in the cell culture medium. Add the diluted compounds to the cells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Microtubule Polymerization Assay
This assay measures the ability of a compound to promote the assembly of tubulin into microtubules.
Protocol:
-
Tubulin Preparation: Purify tubulin from a suitable source (e.g., bovine brain) or use a commercially available tubulin polymerization assay kit.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., PEM buffer), GTP, and the taxane compound at various concentrations.
-
Initiation of Polymerization: Initiate microtubule polymerization by incubating the reaction mixture at 37°C.
-
Turbidity Measurement: Monitor the increase in turbidity over time by measuring the absorbance at 340 nm using a spectrophotometer. An increase in absorbance indicates microtubule formation.
-
Data Analysis: Plot the change in absorbance over time to visualize the kinetics of microtubule polymerization. Compare the polymerization curves in the presence and absence of the taxane compound to assess its effect.
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of a compound on the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cancer cells with the taxane compound at its IC50 concentration for a specific duration (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity. The different peaks in the histogram correspond to cells in the G1, S, and G2/M phases of the cell cycle. Quantify the percentage of cells in each phase to determine if the compound induces cell cycle arrest at a specific phase.
Visualizing the Mechanism of Action and Experimental Workflow
Signaling Pathway of Taxane-Induced Apoptosis
The following diagram illustrates the generally accepted mechanism by which taxanes induce apoptosis following microtubule stabilization.
Caption: General mechanism of taxane-induced apoptosis.
Experimental Workflow for Comparative Analysis
This diagram outlines a logical workflow for the comparative analysis of a novel taxane like this compound.
Caption: Workflow for evaluating a novel taxane diterpenoid.
Conclusion
This compound represents an intriguing but understudied member of the taxane diterpenoid family. While a direct, data-driven comparison with established taxanes is currently hindered by a lack of published experimental results, its unique chemical structure suggests the potential for a distinct biological activity profile. The experimental protocols and workflows provided in this guide offer a roadmap for future investigations into the therapeutic potential of this compound and other novel taxanes. Further research is essential to unlock the full potential of this diverse class of natural products in the development of next-generation anticancer agents.
References
Assessing the In Vivo Efficacy of Novel Taxanes: A Comparative Guide
Disclaimer: Extensive searches for "Taxachitriene B" did not yield any publicly available data regarding its in vivo efficacy or preclinical studies. Therefore, this guide provides a comparative analysis of a well-documented novel taxoid, SB-T-1214, against the established anticancer drugs Paclitaxel and Docetaxel. This comparison is intended to serve as a template for assessing the in vivo efficacy of new taxane (B156437) derivatives.
This guide offers a comprehensive comparison of the in vivo performance of a new-generation taxoid with standard-of-care taxanes, Paclitaxel and Docetaxel. The information is tailored for researchers, scientists, and drug development professionals, with a focus on experimental data and detailed methodologies.
Comparative In Vivo Efficacy of Taxanes
The following table summarizes the in vivo antitumor activity of a novel taxoid (SB-T-1214) in comparison to Paclitaxel and Docetaxel in various animal models.
| Compound | Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |
| SB-T-1214 (Novel Taxoid) | Mice (Xenograft) | Highly Drug-Resistant Pancreatic Cancer (CFPAC-1) | Not Specified | Excellent efficacy | [1] |
| Mice (Xenograft) | Human Colon Tumor (DLD-1) | Not Specified | Excellent efficacy | [1] | |
| Paclitaxel | Nude Mice (Xenograft) | Paclitaxel-Resistant Human Colorectal Tumor (HCT-15) | Not Specified | Slower tumor growth | [1] |
| Orthotopic Mouse Model | Ovarian Cancer (SKOV3ip1) | 5 mg/kg once a week (IP) | 82% decrease in tumor weight | [2] | |
| Nude Mice | Murine Breast Carcinoma | 3 and 6 mg/kg/d for 5 days (IP) | Significant reduction in microvessel density | [3] | |
| Docetaxel | SCID Mice (Xenograft) | Ovarian Cancer (SKOV3-luc) | 32 mg/kg (continuous) | 38 ± 3% tumor inhibition | [4] |
| Balb/c and SCID Mice | Colon Carcinoma (C26 and SW480) | 25 mg/kg (single dose) | Substantial increase in apoptotic cells | [5] | |
| Animal Models | Various | Not Specified | Greater cytotoxicity than paclitaxel | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo efficacy studies. Below are generalized experimental protocols based on the cited literature for assessing the antitumor activity of taxanes in animal models.
1. Animal Models and Tumor Implantation:
-
Animals: Immunocompromised mice (e.g., nude, SCID) are commonly used for xenograft models to prevent rejection of human tumor cells.[1][2][5]
-
Cell Lines: A variety of human cancer cell lines are used, including those known to be drug-resistant to assess efficacy against challenging tumors.[1][7]
-
Implantation: Tumor cells are typically injected subcutaneously or orthotopically into the mice to establish tumors.[2][5] Tumor growth is monitored, and treatment begins once tumors reach a palpable size.[5]
2. Drug Administration:
-
Formulation: Taxanes are often formulated in vehicles suitable for injection, such as Cremophor EL for Paclitaxel and polysorbate 80 for Docetaxel, though newer formulations aim to improve solubility and reduce side effects.[8]
-
Route of Administration: Intraperitoneal (IP) or intravenous (IV) injections are common routes for administering taxanes in preclinical studies.[2][3]
-
Dosing Schedule: Dosing can be administered as a single high dose or in multiple lower doses (metronomic therapy) over a period of time to assess both efficacy and toxicity.[2][4]
3. Efficacy Assessment:
-
Tumor Measurement: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.[4]
-
Survival Analysis: In some studies, the overall survival of the treated animals is monitored as a primary endpoint.
-
Biomarker Analysis: Tumor tissues may be collected for histological analysis to assess apoptosis, cell proliferation (e.g., Ki-67 staining), and angiogenesis (e.g., CD31 staining).[3]
Visualizing Experimental and Biological Processes
Experimental Workflow for In Vivo Efficacy Assessment
The following diagram outlines a typical workflow for evaluating the in vivo efficacy of a test compound like a novel taxoid.
Signaling Pathway of Taxanes
Taxanes exert their anticancer effects by targeting microtubules, which are essential components of the cell's cytoskeleton. The diagram below illustrates this mechanism of action.
Comparative Logic of Novel vs. Established Taxanes
This diagram provides a logical comparison of the key attributes of a new-generation taxoid against Paclitaxel and Docetaxel.
References
- 1. Design, Synthesis and Biological Evaluation of New Generation Taxoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor specific novel taxoid-monoclonal antibody conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quest for Efficacious Next-Generation Taxoid Anticancer Agents and Their Tumor-Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo antitumor activity of novel water-soluble taxoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Preclinical pharmacology of the taxanes: implications of the differences. | Semantic Scholar [semanticscholar.org]
- 6. Taxane anticancer agents: a patent perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Update on taxane development: new analogs and new formulations - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Standards for Taxachitriene B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Taxachitriene B, a diterpenoid of interest, is paramount for research, quality control, and drug development. This guide provides a comparative overview of common analytical methodologies, offering insights into their cross-validation and performance. While specific cross-validation data for this compound is not extensively published, this document synthesizes representative data from structurally related diterpenoids and taxanes to present a robust comparison between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on factors such as required sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes typical validation parameters for the quantification of diterpenoids, offering a direct comparison of the expected performance of HPLC-UV and LC-MS/MS for the analysis of this compound.
| Validation Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.995 | > 0.998 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 2 ng/g |
| Limit of Quantification (LOQ) | 50 - 200 ng/mL | 0.4 - 5 ng/g |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 15% | < 10% |
| Selectivity | Moderate | High |
| Matrix Effect | Prone to interference | Minimized with MRM |
| Cost | Lower | Higher |
| Throughput | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of diterpenoids like this compound.
Sample Preparation (General Protocol)
-
Extraction: Samples (e.g., plant material, biological fluids) are extracted using a suitable organic solvent such as methanol (B129727) or ethanol, often facilitated by ultrasonication or Soxhlet extraction to improve efficiency.
-
Filtration and Concentration: The resulting extract is filtered to remove particulate matter. The filtrate is then concentrated under reduced pressure to yield a crude extract.
-
Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be employed to purify the diterpenoid fraction and reduce matrix effects, particularly for LC-MS/MS analysis.
HPLC-UV Analysis Protocol
-
Instrumentation: A standard HPLC system equipped with a UV/Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly utilized.
-
Mobile Phase: A gradient elution is typically employed with a mixture of an aqueous phase (often containing an acidifier like formic acid) and an organic phase (acetonitrile or methanol).
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection Wavelength: Detection is often performed at a low wavelength, such as 205 nm or 210 nm, due to the lack of strong chromophores in many diterpenoids.[1]
-
Quantification: Quantification is based on the peak area of the analyte, which is compared to a calibration curve generated from a certified reference standard.[2]
LC-MS/MS Analysis Protocol
-
Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column with a smaller particle size (e.g., 100 mm x 2.1 mm, 1.7 µm) is often used for better resolution and faster analysis times.[2]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both typically containing 0.1% formic acid, is a common mobile phase.[2]
-
Ionization Mode: ESI in either positive or negative ion mode is used, depending on the specific structure of the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard.[1][2]
-
Quantification: Similar to HPLC, quantification is achieved by comparing the peak areas of the analytes in the sample to those of a calibration curve constructed with certified reference standards.[2] A new specific and sensitive LC-MS-MS method for the detection of taxine (B1234092) B and isotaxine B, the main toxic pseudo-alkaloids from yew (Taxus sp.), in biological samples was developed.[3] Linearity was proven in the range from 0.1–500 ng/g, with a limit of detection at 0.4 ng/g and a limit of quantitation at 2 ng/g.[3]
Methodology Visualization
To ensure data consistency and reliability when transitioning between analytical techniques or laboratories, a cross-validation workflow is essential.
The following diagram illustrates the key validation parameters that are assessed during the cross-validation process.
References
A Comparative Guide to the Synthetic Routes of Taxane Analogs: Charting a Course Towards Taxachitriene B
For researchers, scientists, and drug development professionals, the synthesis of complex natural products like taxanes presents a formidable challenge and a significant opportunity. Taxachitriene B, a natural product isolated from the Chinese yew (Taxus chinensis), represents a unique target within this family. While a dedicated total synthesis of this compound has yet to be reported in the literature, the extensive body of work on the synthesis of other taxanes, most notably the anticancer drug Paclitaxel (Taxol), provides a rich foundation of strategies and methodologies. This guide offers a comparative analysis of key synthetic routes to taxane (B156437) analogs, providing a roadmap for a potential synthesis of this compound and other structurally related compounds.
The Target: this compound
This compound is a diterpenoid characterized by the core taxane skeleton. Its chemical formula is C₃₀H₄₂O₁₂ and its CAS number is 167906-75-4. The structure reveals a complex pattern of oxygenation and ester functionalities that would require precise chemo- and stereocontrol in a synthetic endeavor.
Core Synthetic Strategies for the Taxane Skeleton
The construction of the intricate 6-8-6 tricyclic core of the taxanes has been a central theme in natural product synthesis for decades. Several landmark syntheses have established distinct and powerful strategies. Here, we compare some of the most influential approaches.
Table 1: Comparison of Key Taxane Total Synthesis Strategies
| Strategy | Key Features | Starting Material | Overall Yield | Longest Linear Sequence | Ref. |
| Holton Synthesis | Linear approach; early introduction of the A and B rings. | Patchoulene oxide | ~4% | 47 steps | [1] |
| Nicolaou Synthesis | Convergent strategy; coupling of A and C ring fragments. | D-glucose derivative & others | ~0.03% | 27 steps (from A/C fragments) | [2] |
| Danishefsky Synthesis | Convergent approach; early formation of the C and D rings. | Wieland-Miescher ketone | Not explicitly stated | ~40 steps | [3][4] |
| Wender Synthesis | Linear approach from a readily available natural product. | α-Pinene | Not explicitly stated | ~37 steps | [5][6] |
| Baran Two-Phase Synthesis | Biomimetic approach; late-stage oxidation of a hydrocarbon scaffold. | Simple commodity chemicals | Not explicitly stated | ~18 steps to taxadiene | [7] |
Visualizing the Synthetic Pathways
The logical flow of these complex syntheses can be better understood through graphical representation.
Caption: Linear approach of the Holton Taxol synthesis.
Caption: Convergent strategy of the Nicolaou Taxol synthesis.
Caption: Convergent approach of the Danishefsky Taxol synthesis.
Caption: The biomimetic two-phase approach to taxane synthesis.
Key Experimental Protocols for Taxane Synthesis
A successful synthesis of this compound would rely on a robust toolkit of chemical reactions. Below are representative protocols for key transformations in taxane synthesis, drawn from the landmark total syntheses.
Formation of the Bicyclo[5.3.1]undecane System (Holton)
This protocol describes the formation of the core AB ring system from a patchoulene oxide-derived intermediate.
-
Reaction: Epoxide rearrangement and fragmentation.
-
Reagents and Conditions: To a solution of the epoxy alcohol (1.0 equiv) in dry CH₂Cl₂ at -78 °C is added BF₃·OEt₂ (1.2 equiv). The reaction is stirred for 1 hour, then quenched with saturated aqueous NaHCO₃. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
Convergent A/C Ring Coupling via Shapiro Reaction (Nicolaou)
This protocol outlines the coupling of the A and C ring synthons.
-
Reaction: Shapiro reaction.
-
Reagents and Conditions: To a solution of the A-ring hydrazone (1.0 equiv) in THF/TMEDA (4:1) at -78 °C is added n-butyllithium (2.2 equiv). The mixture is warmed to 0 °C for 30 minutes, then re-cooled to -78 °C. A solution of the C-ring aldehyde (1.2 equiv) in THF is added dropwise. The reaction is stirred for 1 hour and then quenched with saturated aqueous NH₄Cl. The product is extracted with ether, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated. Purification is achieved by column chromatography.
B-Ring Closure via Intramolecular Heck Reaction (Danishefsky)
This protocol describes the formation of the eight-membered B-ring.
-
Reaction: Intramolecular Heck reaction.
-
Reagents and Conditions: A solution of the vinyl triflate precursor (1.0 equiv), Pd(OAc)₂ (0.1 equiv), PPh₃ (0.4 equiv), and Et₃N (3.0 equiv) in anhydrous acetonitrile (B52724) is heated to 80 °C in a sealed tube for 12 hours. After cooling to room temperature, the solvent is removed in vacuo, and the residue is purified by flash chromatography to yield the tricyclic product.
Future Outlook for the Synthesis of this compound and its Analogs
The diverse strategies developed for the synthesis of Taxol and other taxanes provide a powerful arsenal (B13267) for tackling the synthesis of this compound. A convergent approach, perhaps inspired by the Nicolaou or Danishefsky routes, could be advantageous for assembling the highly functionalized fragments of this compound. Alternatively, a late-stage oxidation strategy, following the logic of the Baran two-phase synthesis, might offer an efficient route to introduce the specific oxygenation pattern of the target molecule.
The development of a total synthesis for this compound would not only be a significant achievement in organic synthesis but would also open the door to the preparation of novel analogs. These analogs could be used to probe the structure-activity relationships of this subclass of taxanes and potentially lead to the discovery of new therapeutic agents. The continued innovation in synthetic methodology will undoubtedly bring the synthesis of complex targets like this compound within reach.
References
- 1. Profiling of Taxoid Compounds in Plant Cell Cultures of Different Species of Yew (Taxus spp.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of taxane terpenes: cyclase phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptome and Metabolome Analyses of Taxus chinensis var. mairei Tissues Provide New Insights into the Regulation of Paclitaxel Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two new taxoids from the leaves and stems of Taxus chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. A Sustainable Synthetic Approach to Tacrine and Cholinesterase Inhibitors in Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Off-Target Effects of Taxane-Based Chemotherapy: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the off-target effects of potent therapeutic agents is paramount for enhancing drug safety and efficacy. This guide provides a comparative evaluation of the off-target effects of Paclitaxel, a prominent member of the taxane (B156437) class of anticancer drugs. While the user initially inquired about "Taxachitriene B," a diterpenoid isolated from Taxus chinensis, a comprehensive literature search revealed a lack of pharmacological data, particularly concerning its on- and off-target effects. Given the shared origin and structural class, this guide will focus on the well-characterized taxane, Paclitaxel, to provide a relevant and data-supported comparative analysis.
Paclitaxel is a cornerstone in the treatment of various solid tumors, including ovarian, breast, and non-small cell lung cancer. Its primary on-target mechanism involves the stabilization of microtubules, leading to mitotic arrest and apoptotic cell death in rapidly dividing cancer cells.[1] However, interactions with unintended cellular targets can lead to a range of off-target effects, contributing to both therapeutic outcomes and adverse drug reactions. This guide will compare the off-target profile of Paclitaxel with other commonly used chemotherapy agents, presenting key data in a structured format and detailing the experimental methodologies used for their evaluation.
Comparative Analysis of Off-Target Effects
The following table summarizes the known off-target effects of Paclitaxel in comparison to two other widely used chemotherapy drugs, Doxorubicin (an anthracycline) and Cisplatin (a platinum-based agent). This comparative approach highlights the distinct off-target profiles of different drug classes, offering insights into their specific toxicities and potential for drug repurposing.
| Target/Pathway | Paclitaxel | Doxorubicin | Cisplatin | Experimental Evidence |
| Kinase Inhibition | Inhibition of multiple kinases, including Raf-1 and Bcl-2 phosphorylation, contributing to anti-apoptotic signaling modulation. | Topoisomerase II inhibition is the primary on-target effect, but it also intercalates with DNA and generates reactive oxygen species. | Primarily forms DNA adducts, leading to the activation of DNA damage response pathways. | In vitro kinase assays, cell-based phosphorylation assays. |
| Mitochondrial Function | Induces mitochondrial membrane depolarization and release of cytochrome c, independent of microtubule stabilization. | Accumulates in mitochondria, leading to oxidative stress and damage to mitochondrial DNA and respiratory chain components. | Can induce mitochondrial dysfunction and apoptosis through pathways involving p53. | Mitochondrial membrane potential assays, cytochrome c release assays, measurement of reactive oxygen species. |
| Immune Modulation | Can act as a Toll-like receptor 4 (TLR4) agonist, leading to the activation of innate immune responses. | Can induce immunogenic cell death, releasing damage-associated molecular patterns (DAMPs) that stimulate an anti-tumor immune response. | Can modulate the tumor microenvironment and enhance the efficacy of immunotherapy by increasing tumor antigen presentation. | TLR4 reporter assays, analysis of cytokine production, flow cytometry for immune cell populations. |
| Ion Channel Activity | Can modulate the activity of voltage-gated calcium and potassium channels, potentially contributing to neurotoxicity. | Can interfere with cardiac ion channels, contributing to its cardiotoxic effects. | Ototoxicity is linked to damage of hair cells in the inner ear, potentially through disruption of ion homeostasis. | Electrophysiological patch-clamp recordings. |
| Gene Expression | Alters the expression of genes involved in apoptosis, cell cycle regulation, and inflammation. | Broadly alters gene expression profiles due to DNA intercalation and topoisomerase II inhibition. | Induces significant changes in gene expression related to DNA repair, cell cycle arrest, and apoptosis. | Microarray analysis, RNA sequencing (RNA-Seq). |
Experimental Protocols
A critical aspect of evaluating off-target effects is the use of robust and reproducible experimental methodologies. Below are detailed protocols for key experiments cited in the comparative analysis.
In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of a test compound against a panel of purified kinases.
Methodology:
-
A panel of purified recombinant kinases is assembled.
-
Each kinase is incubated with its specific substrate and ATP in a multi-well plate format.
-
The test compound (e.g., Paclitaxel) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at an optimal temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as radiometric assays (incorporation of ³²P-ATP), fluorescence-based assays, or luminescence-based assays that measure the amount of ATP remaining.
-
The concentration of the test compound that inhibits 50% of the kinase activity (IC50) is calculated.
Mitochondrial Membrane Potential Assay
Objective: To assess the effect of a test compound on the mitochondrial membrane potential (ΔΨm) as an indicator of mitochondrial health.
Methodology:
-
Cancer cells are cultured in a multi-well plate.
-
The cells are treated with the test compound at various concentrations for a specified duration.
-
A fluorescent dye that accumulates in the mitochondria in a potential-dependent manner (e.g., JC-1 or TMRM) is added to the cells.
-
Following an incubation period, the fluorescence is measured using a fluorescence microscope or a flow cytometer.
-
A decrease in fluorescence intensity indicates mitochondrial membrane depolarization, a hallmark of apoptosis.
Toll-like Receptor (TLR) Reporter Assay
Objective: To determine if a test compound can activate a specific TLR signaling pathway.
Methodology:
-
A cell line (e.g., HEK293) is engineered to express a specific TLR (e.g., TLR4) and a reporter gene (e.g., luciferase or SEAP) under the control of a promoter that is activated by the TLR signaling pathway (e.g., NF-κB).
-
The cells are plated and treated with the test compound at various concentrations.
-
A known TLR agonist is used as a positive control.
-
After an incubation period, the activity of the reporter gene is measured (e.g., luminescence for luciferase, colorimetric assay for SEAP).
-
An increase in reporter activity indicates activation of the TLR pathway by the test compound.
Visualizing the Evaluation Workflow
The following diagram illustrates a generalized workflow for the evaluation of off-target effects of a therapeutic candidate.
Caption: A generalized workflow for identifying and validating the off-target effects of drug candidates.
This guide provides a foundational understanding of the off-target effects of Paclitaxel as a representative taxane. A thorough evaluation of these effects is crucial for optimizing therapeutic strategies, managing toxicities, and exploring novel applications for established drugs. The methodologies and comparative data presented herein serve as a valuable resource for researchers dedicated to advancing the field of cancer therapeutics.
References
Benchmarking Novel Tubulin Binders: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a framework for evaluating the activity of novel compounds, such as the natural product Taxachitriene B, against well-established tubulin binders. By offering a direct comparison with known agents and detailing essential experimental protocols, this guide aims to streamline the preliminary assessment of new potential anti-cancer therapies targeting the microtubule cytoskeleton.
This compound, a taxoid diterpene isolated from the Chinese yew, Taxus chinensis, belongs to a class of natural products that includes the highly successful chemotherapeutic agent, Paclitaxel (B517696) (Taxol®). Given its origin and structural class, it is hypothesized that this compound may exhibit activity as a tubulin-binding agent. However, to date, there is a lack of published data on its biological effects. This guide outlines the necessary steps and provides benchmark data to facilitate the investigation of this compound or any novel compound's potential interaction with tubulin.
Comparative Analysis of Known Tubulin Binders
To effectively evaluate a new compound, its activity must be benchmarked against well-characterized agents. This section provides a comparative overview of three classic tubulin binders: Paclitaxel, a microtubule stabilizer, and Vinblastine (B1199706) and Colchicine (B1669291), both microtubule destabilizers.
Mechanism of Action
-
Paclitaxel (Taxol®): Paclitaxel binds to the β-tubulin subunit within the microtubule polymer[1][2][3]. This binding stabilizes the microtubule, preventing its depolymerization and leading to the accumulation of abnormally stable microtubules[1][4][5]. This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase and ultimately induces apoptosis[1][3][4].
-
Vinblastine: As a member of the vinca (B1221190) alkaloids, vinblastine binds to β-tubulin at a site distinct from paclitaxel, known as the vinca domain[6][7]. This interaction inhibits the polymerization of tubulin into microtubules[6][8][9]. At higher concentrations, it can induce the depolymerization of existing microtubules[8]. The disruption of microtubule formation leads to mitotic arrest and subsequent apoptosis[8][9].
-
Colchicine: Colchicine binds to a specific site on β-tubulin, preventing its polymerization into microtubules[10][11][12]. The formation of a tubulin-colchicine complex inhibits the elongation of microtubules[13]. This leads to the disruption of the mitotic spindle, causing cell cycle arrest in metaphase and subsequent apoptosis[10][14].
Quantitative Performance Data
The following table summarizes key quantitative data for the benchmark tubulin binders. It is important to note that IC50 values can vary significantly based on the cell line, exposure time, and specific assay used.
| Parameter | Paclitaxel (Taxol®) | Vinblastine | Colchicine |
| Binding Affinity (Kd/Ki) | ~10 nM (Kd for microtubules) | ~85 nM (Ki for tubulin polymerization inhibition) | ~1.4 µM (Kd for tubulin) |
| Effect on Microtubule Polymerization | Promotes polymerization and stabilizes microtubules | Inhibits polymerization; induces depolymerization at high concentrations | Inhibits polymerization |
| IC50 - HeLa (Cervical Cancer) | 5 - 20 nM (72h)[7]; ~5-10 nM (24h)[4] | ~0.8 nM[15] | ~28 nM (72h)[11]; 1.08 µM[16] |
| IC50 - MCF-7 (Breast Cancer) | 3.5 µM[14]; 7.5 nM (24h)[17] | 0.68 nM[8]; 24.08 µM (72h)[15] | 8 ng/mL (~10 nM) (24h)[18]; 10.41 µM[19] |
| IC50 - A549 (Lung Cancer) | 1.35 nM (48h)[20]; 10.18 µg/L (~12 nM)[3] | - | 3.9 nM[21]; 17 nM (48h)[11] |
Key Experimental Protocols
To characterize a novel compound like this compound as a potential tubulin binder, a series of well-established assays should be performed. Below are detailed methodologies for essential in vitro and cell-based experiments.
In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay directly measures the effect of a compound on the polymerization of purified tubulin in vitro.
Principle: A fluorescent reporter, such as DAPI, exhibits increased fluorescence upon binding to polymerized microtubules. This change in fluorescence is monitored over time to determine the rate and extent of tubulin polymerization.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
DAPI solution (1 mM)
-
Test compound (e.g., this compound) and control compounds (Paclitaxel, Vinblastine, Colchicine)
-
DMSO (vehicle control)
-
96-well black, opaque microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Reconstitute lyophilized tubulin to 10 mg/mL in ice-cold General Tubulin Buffer. Keep on ice and use within one hour.
-
Prepare a 10x stock of the test and control compounds in General Tubulin Buffer or DMSO. Prepare a serial dilution to test a range of concentrations.
-
-
Tubulin Polymerization Mix:
-
On ice, prepare the tubulin polymerization mix. For a final tubulin concentration of 2 mg/mL, combine the appropriate volumes of reconstituted tubulin, General Tubulin Buffer, 1 mM GTP (final concentration), 10% glycerol (final concentration), and 10 µM DAPI (final concentration).
-
-
Assay Execution:
-
Pipette 10 µL of the 10x compound dilutions (or vehicle/positive controls) into the wells of a pre-warmed (37°C) 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for 60 minutes at 37°C.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time for each concentration of the test compound.
-
Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition or promotion of polymerization for each concentration relative to the vehicle control.
-
Determine the IC50 (for inhibitors) or EC50 (for promoters) value by plotting the percentage of inhibition/promotion against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Competitive Tubulin Binding Assay (Radioactivity-Based)
This assay determines if a test compound binds to a specific site on tubulin by measuring its ability to displace a known radiolabeled ligand.
Principle: The binding of a non-labeled test compound to tubulin will compete with the binding of a radiolabeled ligand that has a known binding site (e.g., [³H]colchicine for the colchicine-binding site, [³H]paclitaxel for the taxol-binding site, or [³H]vinblastine for the vinca-binding site). The amount of radioactivity bound to tubulin is measured in the presence of increasing concentrations of the test compound.
Materials:
-
Purified tubulin
-
Radiolabeled ligand (e.g., [³H]colchicine)
-
Unlabeled test compound and control compounds
-
Assay buffer (e.g., 10 mM sodium phosphate, 10 mM MgCl2, pH 7.0)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Filter manifold for vacuum filtration
Procedure:
-
Reaction Setup:
-
In microcentrifuge tubes, combine purified tubulin (at a concentration appropriate for the Kd of the radiolabeled ligand), a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound or control compound.
-
Include a control with no unlabeled competitor (total binding) and a control with a high concentration of a known unlabeled competitor (non-specific binding).
-
Bring the final volume to a fixed amount with the assay buffer.
-
-
Incubation:
-
Incubate the reaction mixtures at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixtures through glass fiber filters using a vacuum manifold. The tubulin and any bound ligand will be retained on the filter, while the unbound ligand will pass through.
-
Wash the filters quickly with ice-cold assay buffer to remove any remaining unbound ligand.
-
-
Quantification:
-
Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding versus the logarithm of the test compound concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Cell-Based Mitotic Arrest Assay (Flow Cytometry)
This assay determines the effect of a compound on cell cycle progression, specifically its ability to induce arrest in the G2/M phase, which is characteristic of tubulin-targeting agents.
Principle: The DNA content of cells in different phases of the cell cycle (G1, S, G2/M) can be quantified by staining the DNA with a fluorescent dye, such as propidium (B1200493) iodide (PI), and analyzing the cells by flow cytometry. Cells arrested in the G2/M phase will have a 2n DNA content and will accumulate in this phase.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, or A549)
-
Complete cell culture medium
-
Test compound and control compounds (e.g., Paclitaxel)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (B145695) (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow for logarithmic growth during the experiment.
-
Allow the cells to attach and grow for 24 hours.
-
Treat the cells with various concentrations of the test compound or control compound for a specified period (e.g., 24 or 48 hours). Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours for fixation.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect the fluorescence data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software to generate a histogram of DNA content.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle for each treatment condition.
-
Compare the cell cycle distribution of treated cells to the vehicle-treated control to determine if the test compound induces a G2/M arrest.
-
Visualizing Mechanisms and Workflows
To further aid in the understanding of tubulin-targeting agents and the experimental process, the following diagrams have been generated.
Caption: Experimental workflow for characterizing a novel tubulin-binding compound.
Caption: Mechanisms of action of tubulin-targeting agents on microtubule dynamics.
References
- 1. benchchem.com [benchchem.com]
- 2. Sensitivity of docetaxel-resistant MCF-7 breast cancer cells to microtubule-destabilizing agents including vinca alkaloids and colchicine-site binding agents | PLOS One [journals.plos.org]
- 3. Altered Mitochondrial Dynamics, Biogenesis, and Functions in the Paclitaxel-Resistant Lung Adenocarcinoma Cell Line A549/Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of paclitaxel-induced programmed cell death by autophagic induction: A model for cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro tubulin polymerization assay [bio-protocol.org]
- 10. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. Colchicine of Colchicum autumnale, A Traditional Anti-Inflammatory Medicine, Induces Apoptosis by Activation of Apoptotic Genes and Proteins Expression in Human Breast (MCF-7) and Mouse Breast (4T1) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of new quinolines as potent colchicine binding site inhibitors: design, synthesis, docking studies, and anti-proliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Taxachitriene B: A Guide for Laboratory Professionals
For Immediate Release – This document provides crucial safety and logistical information for the proper disposal of Taxachitriene B, a diterpenoid natural product isolated from Taxus chinensis. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure laboratory safety and environmental protection. Due to the incomplete safety data for this compound, it should be handled as a potentially cytotoxic and hazardous compound.
Core Principles of this compound Disposal
Given the lack of comprehensive hazard data, a precautionary approach is mandatory. All disposals of this compound, including pure compound, contaminated labware, and solutions, must be treated as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.
Quantitative Data Summary
Currently, there is limited quantitative data available for the specific physical and toxicological properties of this compound. The available Safety Data Sheet (SDS) indicates "no data available" for most hazard categories. However, its origin from Taxus chinensis, the source of the cytotoxic drug Paclitaxel (Taxol), necessitates that it be handled with care.
| Property | Data | Source |
| CAS Number | 167906-75-4 | TargetMol SDS[1] |
| Molecular Formula | C30H42O12 | Immunomart[2] |
| Hazard Classification | Data not available; handle as cytotoxic | TargetMol SDS[1] |
| Environmental Hazard | Do not let enter drains; discharge into the environment must be avoided. | TargetMol SDS[1] |
Experimental Protocols for Safe Disposal
The following step-by-step procedures are designed to ensure the safe collection and disposal of this compound waste.
Waste Segregation and Collection
-
Designated Waste Containers : Use separate, clearly labeled, leak-proof containers for each type of this compound waste:
-
Solid Waste : Unused or expired pure compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, pipette tips).
-
Liquid Waste : Solutions containing this compound. The container should be compatible with the solvents used.
-
Sharps Waste : Contaminated needles, syringes, and glassware. These must be placed in a designated sharps container.
-
-
Labeling : All waste containers must be labeled with "Hazardous Waste," "Cytotoxic Waste," and "this compound." The date of waste accumulation should also be clearly marked.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : All handling of this compound, including the preparation of solutions and the packaging of waste, should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Personal Protective Equipment : At a minimum, the following PPE must be worn:
-
Disposable lab coat
-
Two pairs of chemotherapy-rated nitrile gloves
-
Safety goggles or a face shield
-
Disposal Procedure
-
Packaging : Ensure all waste containers are securely sealed to prevent leakage.
-
Storage : Store the sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected for disposal.
-
Professional Disposal : Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor. Do not attempt to chemically treat or neutralize this compound waste, as this may produce more hazardous byproducts.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Guidance for Handling Taxachitriene B
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of Taxachitriene B in a laboratory setting. Given the limited specific toxicological data for this compound, these guidelines are established based on the known hazards of related taxane (B156437) compounds, such as Paclitaxel, and general best practices for managing cytotoxic substances. Adherence to these protocols is critical to minimize exposure risk and ensure a safe research environment.
Hazard Identification and Risk Assessment
Assumed Health Hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritation: May cause skin irritation and serious eye damage.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.
-
Germ Cell Mutagenicity: Suspected of causing genetic defects.
-
Reproductive Toxicity: May damage fertility or the unborn child.
A thorough risk assessment must be conducted before any handling of this compound. This assessment should identify all potential routes of exposure and detail specific measures to mitigate these risks.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound. All PPE should be inspected for integrity before use.
| PPE Component | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be removed immediately after handling the compound. |
| Eye Protection | Tightly fitting chemical safety goggles. | Protects eyes from dust particles and splashes. |
| Face Protection | Face shield (in addition to goggles). | Recommended when there is a significant risk of splashes or aerosol generation. |
| Lab Coat | Disposable, solid-front gown with tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-rated respirator. | Required when handling the powder form outside of a certified containment system or when aerosols may be generated. |
Operational Plan for Safe Handling
All procedures involving this compound must be performed in a designated area within a certified chemical fume hood or a Class II Type B2 biological safety cabinet to protect both the user and the environment.
Experimental Workflow
Caption: A step-by-step workflow for the safe handling of this compound, from preparation to disposal.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area within a chemical fume hood or biological safety cabinet for handling this compound.
-
Cover the work surface with disposable, plastic-backed absorbent pads.
-
Assemble all necessary equipment and reagents before starting.
-
-
Donning PPE:
-
Put on a disposable lab coat, ensuring cuffs are snug.
-
Don two pairs of chemotherapy-rated nitrile gloves, with the outer pair covering the cuffs of the lab coat.
-
Wear chemical safety goggles and a face shield if necessary.
-
If required, put on a properly fitted respirator.
-
-
Weighing and Reconstitution:
-
Weigh solid this compound in a containment device within the fume hood to prevent dust inhalation.
-
When reconstituting, add the solvent slowly to the solid to minimize aerosolization. Use syringes with Luer-Lok™ fittings to prevent accidental needle detachment.
-
-
Experimental Procedures:
-
Conduct all manipulations of this compound solutions within the designated containment area.
-
Avoid generating splashes and aerosols.
-
-
Decontamination and Cleanup:
-
After completing the experimental work, decontaminate all surfaces with a suitable cleaning agent (e.g., a detergent solution), followed by a rinse with water.[1]
-
Wipe down the exterior of all containers before removing them from the containment area.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous cytotoxic waste and disposed of according to institutional and local regulations.
Waste Segregation and Disposal Pathway
Caption: The process for segregating and disposing of waste contaminated with this compound.
Disposal Procedures:
-
Solid Waste: All disposable items, such as gloves, absorbent pads, and empty vials, that have come into contact with this compound should be placed in a designated, sealed, and clearly labeled cytotoxic waste container (often a yellow bag or bin).[1][2]
-
Liquid Waste: Unused or excess solutions of this compound should be collected in a designated hazardous waste container (often a black RCRA container for bulk chemical waste).[1] Do not pour this waste down the drain.
-
Sharps: All needles and syringes used to handle this compound must be disposed of immediately into a puncture-proof sharps container designated for cytotoxic waste.[1][2] Do not recap needles.
-
Labeling: All waste containers must be clearly labeled with "Cytotoxic Waste" or "Chemotherapy Waste" and the name of the substance.
-
Pickup: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.
Emergency Procedures
Spill Response:
-
Evacuate: Alert others in the area and evacuate if the spill is large or generates significant aerosols.
-
Contain: If safe to do so, cover the spill with absorbent pads to prevent it from spreading.
-
PPE: Don appropriate PPE, including a respirator, before cleaning up the spill.
-
Clean: For liquid spills, use absorbent pads. For solid spills, gently cover with damp absorbent material to avoid raising dust. Clean the area with a detergent solution and then water.
-
Dispose: All cleanup materials must be disposed of as cytotoxic waste.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the affected person to fresh air.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS department. Provide the Safety Data Sheet (SDS) for Paclitaxel to the responding medical personnel as a reference for a related compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
